4,5-diiodo-2-isopropyl-1H-imidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-diiodo-2-propan-2-yl-1H-imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8I2N2/c1-3(2)6-9-4(7)5(8)10-6/h3H,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFRFTOVWIUUJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(N1)I)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8I2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 4,5-diiodo-2-isopropyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and characterization of 4,5-diiodo-2-isopropyl-1H-imidazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document provides detailed experimental protocols, comprehensive characterization data, and visual representations of the synthesis workflow.
Introduction
Imidazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties. The introduction of halogen atoms, particularly iodine, into the imidazole ring can significantly modulate the compound's physicochemical properties and biological activity. This compound is a valuable building block for the synthesis of more complex molecules in drug discovery and a subject of interest for its own potential therapeutic applications. This guide outlines a reliable synthetic route and the analytical methods for its thorough characterization.
Synthesis of this compound
The synthesis of this compound is achieved through the direct iodination of 2-isopropyl-1H-imidazole. The following protocol is a robust method for obtaining the desired product.
Experimental Protocol: Iodination of 2-isopropyl-1H-imidazole
Materials:
-
2-isopropyl-1H-imidazole
-
Iodine (I₂)
-
Potassium Iodide (KI)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, dissolve 2-isopropyl-1H-imidazole (1.0 eq) in a suitable solvent such as dichloromethane.
-
In a separate beaker, prepare the iodinating reagent by dissolving iodine (2.2 eq) and potassium iodide (2.2 eq) in an aqueous solution of sodium hydroxide.
-
Cool the flask containing the 2-isopropyl-1H-imidazole solution to 0 °C in an ice bath.
-
Slowly add the iodinating reagent to the cooled solution of 2-isopropyl-1H-imidazole with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford this compound as a solid.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected quantitative data from various analytical techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₈I₂N₂ |
| Molecular Weight | 361.95 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 155-160 °C (Representative) |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.5 (broad) | s | 1H | N-H |
| 3.1 | sept | 1H | -CH(CH₃)₂ |
| 1.4 | d | 6H | -CH(CH₃)₂ |
3.2.2. ¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| 150.0 | C2 (imidazole) |
| 90.0 | C4/C5 (imidazole) |
| 28.0 | -CH(CH₃)₂ |
| 23.0 | -CH(CH₃)₂ |
3.2.3. Mass Spectrometry (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 362 | 100 | [M]⁺ (Molecular Ion) |
| 235 | 40 | [M - I]⁺ |
| 110 | 80 | [M - 2I]⁺ (2-isopropyl-1H-imidazole fragment) |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: 400 MHz NMR Spectrometer
¹H NMR Protocol:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to the residual solvent peak.
¹³C NMR Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.
-
Process the spectrum similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS)
Instrumentation: Mass spectrometer with an electron ionization (EI) source.
Protocol:
-
Introduce a small amount of the sample into the ion source, either directly via a solid probe or after separation by gas chromatography.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
Potential Applications in Drug Development
Imidazole-based compounds are of significant interest in drug development due to their diverse pharmacological activities. The introduction of iodine atoms can enhance lipophilicity, which may improve membrane permeability and target engagement. Furthermore, the iodine atoms can participate in halogen bonding, a non-covalent interaction that can influence ligand-protein binding.
Signaling Pathway Diagram (Hypothetical)
The following diagram illustrates a hypothetical mechanism of action where a this compound derivative could act as an inhibitor of a protein kinase signaling pathway, a common target in cancer therapy.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed protocols and characterization data presented herein will be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development. The potential for this and related compounds to serve as scaffolds for novel therapeutics warrants further investigation.
An In-depth Technical Guide on the Physicochemical Properties of 4,5-diiodo-2-isopropyl-1H-imidazole
Disclaimer: A comprehensive literature search revealed a lack of specific experimental data for the physicochemical properties, detailed experimental protocols, and biological activity of 4,5-diiodo-2-isopropyl-1H-imidazole. The following guide is constructed based on data from closely related analogous compounds. The presented information should be considered as an estimation and a starting point for further experimental investigation.
Introduction
This compound is a halogenated imidazole derivative. Imidazole-containing compounds are of significant interest to researchers, scientists, and drug development professionals due to their wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] The introduction of iodine and isopropyl groups to the imidazole core is expected to modulate its physicochemical properties, such as lipophilicity and steric bulk, which in turn can influence its biological activity and pharmacokinetic profile. This technical guide aims to provide a summary of the likely physicochemical characteristics of this compound by examining data from analogous compounds.
Physicochemical Properties of Analogous Compounds
| Property | 4,5-diiodo-1H-imidazole | 4,5-diiodo-2-methyl-1H-imidazole | 2-isopropyl-1H-imidazole |
| Molecular Formula | C3H2I2N2[4] | C4H4I2N2[5] | C6H10N2[6] |
| Molecular Weight | 319.87 g/mol [4] | 333.9 g/mol [5] | 110.16 g/mol [6] |
| Melting Point | Not Available | 194-195 °C[5] | 125-134 °C[6] |
| Boiling Point | Not Available | 434.9 ± 30.0 °C (Predicted)[5] | Not Available |
| logP (Octanol/Water) | 1.4 (Computed)[4] | 1.92730 (Predicted)[5] | 1.2 (Computed)[7] |
| pKa | Not Available | Not Available | Not Available |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and acetone.[8] | Not Available | Enhanced solubility and stability due to the isopropyl group.[6] |
Proposed Experimental Protocols
While a specific synthesis protocol for this compound was not found, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted imidazoles.
Proposed Synthesis of this compound
A potential two-step synthesis is outlined below. The first step involves the iodination of 2-isopropyl-1H-imidazole, followed by purification.
Step 1: Iodination of 2-isopropyl-1H-imidazole
This step is based on the general procedure for the iodination of imidazoles.
-
Materials: 2-isopropyl-1H-imidazole, Iodine (I2), Sodium Hydroxide (NaOH), Dioxane, Water.
-
Procedure:
-
Dissolve 2-isopropyl-1H-imidazole in a mixture of dioxane and water.
-
Add sodium hydroxide to the solution.
-
Slowly add a solution of iodine in dioxane to the reaction mixture.
-
Stir the reaction at room temperature for a specified period.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a sodium thiosulfate solution to remove excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
A patent for the synthesis of 4,5-diiodo-1H-imidazole suggests a similar method where imidazole reacts with sodium hydroxide to form imidazole sodium, which then reacts with elemental iodine.[9] Another described synthesis of 4,5-diiodo-2-methyl-1H-imidazole involves the reaction of 2-methylimidazole with iodine in the presence of sodium carbonate in a dioxane/water mixture.[10]
Potential Biological Activity and Signaling Pathways
The biological activity of this compound has not been reported. However, the imidazole scaffold is a common feature in many biologically active compounds.
-
Antibacterial and Antifungal Activity: Many substituted imidazole derivatives have demonstrated potent antibacterial and antifungal properties.[1] The presence of halogens, such as iodine, can enhance this activity.
-
Anticancer Activity: Imidazole-containing compounds have been investigated as potential anticancer agents.[3] Some derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation and survival. For example, some 1,4-dialkoxynaphthalene-imidazolium salt derivatives have shown anti-cancer effects through the inhibition of ERK5 kinase activity.[3]
-
Enzyme Inhibition: The imidazole ring can coordinate with metal ions in the active sites of enzymes, leading to their inhibition. Diphenyleneiodonium, an NADPH oxidase 2 inhibitor, is an example of an iodonium compound that affects cellular signaling.[11][12]
Given the structural similarities to other biologically active imidazoles, it is plausible that this compound could exhibit inhibitory activity against certain enzymes or signaling pathways. A hypothetical signaling pathway that could be targeted by such a compound is the MAPK/ERK pathway, which is often dysregulated in cancer.
Conclusion
While specific experimental data for this compound is currently lacking, this technical guide provides a foundational understanding of its likely physicochemical properties and potential biological activities based on analogous compounds. The proposed synthetic route offers a starting point for its chemical synthesis. Further experimental studies are necessary to fully characterize this compound and explore its potential applications in research and drug development.
References
- 1. Antibacterial activity of synthesized 2,4,5-trisubstituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-cancer Effects of 1,4-Dialkoxynaphthalene-Imidazolium Salt Derivatives through ERK5 kinase activity inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,5-Diiodo-1H-imidazole | C3H2I2N2 | CID 2773382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 1H-Imidazole, 2-(1-methylethyl)- | C6H10N2 | CID 123457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4,5-Diiodo-imidazole Supplier China | Properties, Uses, Safety & SDS | Buy High Purity 4,5-Diiodoimidazole Online [quinoline-thiophene.com]
- 9. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]
- 10. 4,5-Diiodo-2-methyl-1H-imidazole synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. onesearch.cumbria.ac.uk [onesearch.cumbria.ac.uk]
Determining the Solubility of 4,5-diiodo-2-isopropyl-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for determining the solubility of 4,5-diiodo-2-isopropyl-1H-imidazole in common organic solvents. As a novel compound of interest in medicinal chemistry and materials science, understanding its solubility profile is critical for its application in drug development, formulation, and synthesis.[1][2] While specific quantitative solubility data for this compound is not yet publicly available, this document outlines a detailed experimental protocol based on established methodologies for analogous imidazole derivatives.[3][4][5] Furthermore, it provides a structured template for data presentation and a visual workflow to guide researchers in their laboratory investigations.
Introduction
Imidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules.[2][6][7] The compound this compound, a polysubstituted imidazole, presents a unique scaffold for the synthesis of more complex molecules, particularly through coupling reactions where the iodine atoms can be substituted.[2] The solubility of this compound in various organic solvents is a fundamental physicochemical property that dictates its handling, purification, formulation, and bioavailability.[8]
This guide is intended to provide researchers with the necessary tools to systematically determine and report the solubility of this compound, thereby enabling its effective use in further research and development.
General Solubility Profile of Imidazole Derivatives
Generally, the parent imidazole is a polar compound soluble in water and other polar solvents.[6] However, the introduction of substituents significantly alters the solubility profile. The presence of two iodine atoms and an isopropyl group in this compound is expected to increase its lipophilicity compared to the parent imidazole, suggesting higher solubility in organic solvents. Qualitative information from the synthesis of the related 4,5-diiodo-1H-imidazole indicates solubility in solvents like ethyl acetate and tetrahydrofuran, which are used during its purification.[1] Studies on other imidazole derivatives have shown that solubility in alcohols and ketones is generally higher than in ethers and chloroalkanes.[4][5]
Experimental Protocol for Solubility Determination
The following is a detailed protocol for determining the solubility of this compound in various organic solvents using a dynamic (polythermal) method. This method involves visually observing the dissolution of the solid in a solvent as the temperature is changed.[3][4]
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade
-
Jacketed glass vessel with a magnetic stirrer and temperature control system (e.g., circulating water bath)
-
Calibrated thermometer or temperature probe (accuracy ±0.1 K)
-
Analytical balance (accuracy ±0.0001 g)
-
Light source for clear observation of the solid-liquid equilibrium
3.2. Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel.
-
Heating and Observation:
-
Heat the mixture slowly and uniformly while stirring continuously.
-
Observe the solution for the complete disappearance of solid particles. The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific concentration.
-
-
Cooling and Observation:
-
Slowly cool the saturated solution while stirring.
-
Observe the temperature at which the first crystals reappear. This temperature is recorded as the crystallization temperature.
-
-
Data Collection:
-
For a given composition, the average of the saturation and crystallization temperatures is taken as the equilibrium temperature.
-
Repeat this procedure for several different concentrations of the solute in the solvent to obtain a solubility curve.
-
3.3. Data Analysis
The experimental data can be correlated using thermodynamic models such as the modified Apelblat equation, which is commonly used for solid-liquid equilibrium data.[3]
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for recording experimental results.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Molar Fraction (x) |
| Methanol | 20 | |||
| 30 | ||||
| 40 | ||||
| Ethanol | 20 | |||
| 30 | ||||
| 40 | ||||
| Acetone | 20 | |||
| 30 | ||||
| 40 | ||||
| Ethyl Acetate | 20 | |||
| 30 | ||||
| 40 | ||||
| Dichloromethane | 20 | |||
| 30 | ||||
| 40 | ||||
| Toluene | 20 | |||
| 30 | ||||
| 40 | ||||
| Hexane | 20 | |||
| 30 | ||||
| 40 |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the dynamic determination of solubility.
Conclusion
The solubility of this compound in common organic solvents is a crucial parameter for its successful application in research and development. This guide provides a robust experimental protocol and data management framework to enable researchers to systematically determine this property. The generated data will be invaluable for optimizing reaction conditions, developing purification strategies, and formulating this promising compound for a variety of applications.
References
- 1. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]
- 2. 4,5-Diiodo-1H-imidazole | 15813-09-9 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity [mdpi.com]
- 8. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Analysis of 4,5-diiodo-2-isopropyl-1H-imidazole: A Prototypical Technical Guide
Introduction
Imidazole derivatives are a cornerstone in medicinal chemistry and materials science due to their versatile biological activities and coordination properties. Halogenation of the imidazole ring, particularly iodination, can significantly modulate the electronic properties, lipophilicity, and potential for halogen bonding, which are critical for designing novel therapeutic agents and functional materials. This guide provides a prototypical overview of the theoretical and computational analysis of 4,5-diiodo-2-isopropyl-1H-imidazole, a molecule of interest for its potential applications stemming from the combination of the bulky isopropyl group and the electron-withdrawing, halogen-bond-donating iodine substituents.
This document outlines a plausible synthetic route, proposes a standard computational methodology for theoretical calculations, presents hypothetical data in a structured format, and suggests experimental protocols for characterization.
Proposed Synthesis and Characterization
A plausible synthetic pathway for this compound would likely involve a two-step process: the synthesis of the 2-isopropyl-1H-imidazole precursor, followed by its iodination.
Synthesis of 2-isopropyl-1H-imidazole
The precursor, 2-isopropyl-1H-imidazole, can be synthesized via the dehydrogenation of 2-isopropyl-4,5-dihydro-1H-imidazole.
Experimental Protocol (Prototypical):
-
Reactants: 2-isopropyl-4,5-dihydro-1H-imidazole, Nickel catalyst, Ethanol.
-
Procedure: A solution of 2-isopropyl-4,5-dihydro-1H-imidazole (10 g, 80.36 mmol) in ethanol (20 mL) is prepared. A nickel catalyst (1 g, 10 wt%) is added to the solution. The reaction mixture is heated to reflux for 48 hours.
-
Work-up: The mixture is cooled to room temperature, and insoluble particles are removed by filtration. The filtrate is concentrated under reduced pressure to yield 2-isopropyl-1H-imidazole as a white solid.
Iodination of 2-isopropyl-1H-imidazole
The iodination of the imidazole ring can be achieved using an iodine source in a basic medium.
Experimental Protocol (Prototypical):
-
Reactants: 2-isopropyl-1H-imidazole, Iodine (I₂), Potassium Iodide (KI), Sodium Hydroxide (NaOH), Water.
-
Procedure: 2-isopropyl-1H-imidazole is dissolved in an aqueous solution of sodium hydroxide. A solution of iodine and potassium iodide in water is added dropwise to the imidazole solution at room temperature with stirring. The reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled, and the pH is adjusted to neutral, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Diagram of the Proposed Synthetic Workflow:
literature review of 2-substituted 4,5-diiodoimidazoles
An In-depth Technical Guide on 2-Substituted 4,5-Diiodoimidazoles: A Literature Review
Introduction
Imidazole and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and serving as versatile synthetic intermediates. Among the various substituted imidazoles, 2-substituted 4,5-diiodoimidazoles represent a unique class of compounds. The presence of iodine atoms at the 4 and 5 positions offers opportunities for further functionalization through metal-halogen exchange reactions, making them valuable precursors for the synthesis of more complex polysubstituted imidazoles. This technical guide provides a comprehensive review of the available scientific literature on the synthesis, reactions, and potential applications of 2-substituted 4,5-diiodoimidazoles, with a focus on quantitative data and detailed experimental protocols.
Synthesis and Reactions of 2-Substituted 4,5-Diiodoimidazoles
The primary utility of 2-substituted 4,5-diiodoimidazoles in synthetic chemistry lies in their ability to undergo iodine-magnesium exchange to form reactive vicinal dianions. This transformation opens up a pathway to introduce a variety of substituents at the 4 and 5 positions of the imidazole ring.
A key study outlines a convenient procedure for the generation of 4,5-dimagnesioimidazoles from N-protected 2-substituted 4,5-diiodoimidazoles.[1] These dianions can then react with various electrophiles to yield 4,5-disubstituted imidazoles.[1]
General Reaction Scheme
The general synthetic route involves the treatment of an N-protected 2-substituted 4,5-diiodoimidazole with isopropylmagnesium chloride (i-PrMgCl) in tetrahydrofuran (THF) to generate the 4,5-dimagnesioimidazole dianion. This intermediate is then quenched with an electrophile to afford the desired 4,5-disubstituted product.
Caption: Synthetic pathway from 2-substituted 4,5-diiodoimidazoles to 4,5-disubstituted imidazoles.
Quantitative Data on the Synthesis of 4,5-Disubstituted Imidazoles
The yields of the 4,5-disubstituted imidazoles are dependent on the nature of the substituent at the 2-position of the imidazole ring and the electrophile used for quenching. The following table summarizes the reported yields for various reactions.[1]
| 2-Substituent | N-Protecting Group | Electrophile | Product | Yield (%) |
| H | SEM | PhCHO | 1,1'-[Oxybis(methylene)]bis[2-(hydroxymethyl)-4,5-bis(phenylmethyl)-1H-imidazole] | 45 |
| Me | SEM | PhCHO | 1-(Phenylmethyl)-2-methyl-4,5-bis(phenylmethyl)-1H-imidazole | 52 |
| Ph | SEM | PhCHO | 1-(Phenylmethyl)-2-phenyl-4,5-bis(phenylmethyl)-1H-imidazole | 71 |
| H | SEM | Me₂CO | 2-(1-Hydroxy-1-methylethyl)-4,5-bis(1-hydroxy-1-methylethyl)-1-(phenylmethyl)imidazole | 27 |
| Me | SEM | Me₂CO | 2-Methyl-4,5-bis(1-hydroxy-1-methylethyl)-1-(phenylmethyl)imidazole | 33 |
| Ph | SEM | Me₂CO | 2-Phenyl-4,5-bis(1-hydroxy-1-methylethyl)-1-(phenylmethyl)imidazole | 65 |
| H | SEM | I₂ | 1-(Phenylmethyl)-2,4,5-triiodo-1H-imidazole | 40 |
| Ph | SEM | I₂ | 1-(Phenylmethyl)-2-phenyl-4,5-diiodo-1H-imidazole | 68 |
SEM: 2-(Trimethylsilyl)ethoxymethyl
The best yields were achieved when the 2-position of the imidazole was blocked by a stable, non-reactive group, such as a phenyl group, and when reactive electrophiles were employed.[1]
Experimental Protocols
General Procedure for the Formation and Reaction of 4,5-Dimagnesioimidazoles: [1]
-
To a solution of the N-protected-2-substituted-4,5-diiodoimidazole in dry tetrahydrofuran (THF), add 2.4 equivalents of isopropylmagnesium chloride (i-PrMgCl) at a temperature of 0-5 °C.
-
Stir the resulting mixture at this temperature for 1 hour to allow for the formation of the 4,5-dimagnesio species.
-
Add the desired electrophile to the reaction mixture.
-
After the reaction is complete, quench the reaction with an appropriate workup procedure.
-
Isolate and purify the 4,5-disubstituted imidazole product using standard techniques such as column chromatography.
It is noted that using other Grignard reagents like ethylmagnesium bromide (EtMgBr) can lead to lower yields of the desired 4,5-disubstituted product and the formation of mono-substituted byproducts.[1] The use of phenylmagnesium bromide (PhMgBr) or tert-butylmagnesium chloride (t-BuMgCl) resulted in the isolation of only the mono-substituted product.[1]
Biological Activity of 2-Substituted Imidazoles
The direct biological evaluation of 2-substituted 4,5-diiodoimidazoles is not extensively reported in the reviewed literature. However, the broader class of 2-substituted imidazoles, particularly with different substituents at the 4 and 5 positions (e.g., diphenyl), has been the subject of numerous pharmacological studies. These studies provide valuable insights into the potential biological activities that could be explored for derivatives of 4,5-diiodoimidazoles.
Derivatives of 2-substituted-4,5-diphenylimidazoles have demonstrated a wide range of biological activities, including:
-
Anthelmintic activity: Several 2-substituted-4,5-diphenylimidazoles have shown significant anthelmintic activity, with some compounds exhibiting faster paralysis and death times for the test organism compared to standard drugs like albendazole and piperazine citrate.[2][3]
-
Antimicrobial activity: Various 2-substituted-4,5-diphenylimidazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[4][5][6] Some of these compounds have shown promising activity against a range of bacterial and fungal strains.[6] Additionally, 2,4,5-trisubstituted imidazoles have been screened against human pathogenic bacteria and fungi, with some compounds showing potent antibacterial effects.[7]
-
Antidepressant properties: A series of 2-substituted 4,5-dihydro-1H-imidazole derivatives have been identified to possess a unique combination of alpha 2-adrenoreceptor antagonist and serotonin-selective reuptake inhibitory activities, suggesting potential as antidepressants.[8]
While these findings are for imidazoles with different substitution patterns at the 4 and 5 positions, they highlight the therapeutic potential of the 2-substituted imidazole scaffold. The 4,5-diiodo functionality serves as a synthetic handle to introduce diverse substituents, which could modulate the biological activity and lead to the discovery of novel therapeutic agents.
Conclusion
2-Substituted 4,5-diiodoimidazoles are valuable synthetic intermediates, primarily utilized for the generation of 4,5-dimagnesioimidazole dianions. These reactive intermediates provide a facile route to a variety of 4,5-disubstituted imidazoles. The success of this synthetic strategy is influenced by the nature of the 2-substituent and the choice of the electrophile. While the direct biological activities of 2-substituted 4,5-diiodoimidazoles are not well-documented, the broader class of 2-substituted imidazoles exhibits significant pharmacological potential, including anthelmintic, antimicrobial, and antidepressant properties. Further research into the synthesis and biological evaluation of novel derivatives prepared from 2-substituted 4,5-diiodoimidazoles is warranted to explore their full potential in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial activity of synthesized 2,4,5-trisubstituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Storage of 4,5-diiodo-2-isopropyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the heterocyclic compound 4,5-diiodo-2-isopropyl-1H-imidazole. Given the limited availability of direct stability data for this specific molecule, this guide synthesizes information from structurally related compounds, general principles of imidazole chemistry, and the known effects of its substituents (isopropyl and diiodo) to predict its stability profile. This document is intended to serve as a valuable resource for researchers and professionals involved in the handling, formulation, and development of this and similar compounds.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C6H8I2N2 | - |
| Molecular Weight | 361.95 g/mol | - |
| CAS Number | 1036396-81-2 | BLDpharm[1] |
| Appearance | Likely a solid at room temperature | General observation for similar small organic molecules |
| Solubility | Expected to have low aqueous solubility and good solubility in organic solvents like DMSO, DMF, and methanol. | The presence of the non-polar isopropyl group and the large, non-polar iodine atoms would decrease water solubility. |
| pKa | The imidazole ring has two pKa values. The pKa for the protonation of the imine nitrogen is expected to be around 5-7, while the pKa for the deprotonation of the amine nitrogen is expected to be around 14-15. The electron-withdrawing nature of the iodine atoms may slightly decrease the basicity of the imine nitrogen. | General pKa values for imidazole and substituent effects. |
Predicted Stability Profile and Degradation Pathways
The stability of this compound is influenced by the inherent reactivity of the imidazole ring and the nature of its substituents. Forced degradation studies, which intentionally stress the molecule under various conditions, are essential to identify potential degradation products and pathways.[2][3][4][5][6]
2.1. Hydrolytic Stability
The imidazole ring is susceptible to hydrolysis, particularly at elevated temperatures and extreme pH values. The rate and mechanism of hydrolysis are dependent on the pH of the solution.
-
Acidic Conditions: Under acidic conditions, the imidazole ring is protonated, which can facilitate nucleophilic attack by water, potentially leading to ring-opening.
-
Neutral Conditions: Hydrolysis is generally slower at neutral pH.
-
Alkaline Conditions: In basic solutions, the N-H proton can be abstracted, forming an imidazolate anion. While this can increase electron density in the ring, it can also promote other reactions. For some substituted imidazoles, hydrolysis proceeds via an E1cB mechanism involving the anion.[7]
The bulky isopropyl group at the 2-position may offer some steric hindrance, potentially slowing down the rate of hydrolytic degradation compared to un-substituted or less substituted imidazoles.
2.2. Oxidative Stability
The imidazole ring is susceptible to oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide (H2O2), AIBN, and atmospheric oxygen. The electron-rich nature of the imidazole ring makes it a target for electrophilic attack by oxidizing species. Potential oxidation products could involve hydroxylation of the imidazole ring or cleavage of the ring altogether.
2.3. Photostability
Iodinated organic compounds are often susceptible to photodegradation. The carbon-iodine (C-I) bond is relatively weak and can be cleaved by UV or even visible light, leading to the formation of radical species.[8] This can initiate a cascade of degradation reactions. The photodegradation of iodinated pharmaceuticals is a known phenomenon and is dependent on the wavelength of light and the presence of photosensitizers.[9] Therefore, it is highly probable that this compound will exhibit sensitivity to light.
2.4. Thermal Stability
In the solid state, this compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition can occur. Thermal analysis of imidazole-based ionic liquids and other derivatives shows that decomposition temperatures can vary widely depending on the substituents.[10][11][12][13] Decomposition pathways at high temperatures can be complex, involving fragmentation of the imidazole ring and loss of substituents.
Predicted Degradation Pathways
Caption: Predicted degradation pathways for this compound.
Recommended Storage Conditions
Based on the predicted stability profile, the following storage conditions are recommended to ensure the integrity of this compound:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable. | To minimize the rate of potential hydrolytic and thermal degradation. |
| Light | Protect from light. Store in amber vials or in a dark place. | To prevent photodegradation, which is likely due to the presence of C-I bonds.[8] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidative degradation. |
| Container | Keep in a tightly sealed container. | To prevent moisture uptake, which could facilitate hydrolysis. |
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for accurately assessing the stability of this compound. A High-Performance Liquid Chromatography (HPLC) method is generally suitable for this purpose.
4.1. General Workflow for a Forced Degradation Study
Caption: General workflow for a forced degradation study.
4.2. Protocol for a Stability-Indicating HPLC Method Development
Objective: To develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products.
Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile and methanol
-
HPLC grade water
-
Analytical grade formic acid, ammonium acetate, or other suitable buffer components
-
Hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Photostability chamber
-
Oven
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient of acetonitrile or methanol and an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by UV scan of the parent compound (likely in the range of 210-280 nm).
-
Injection Volume: 10 µL
Procedure:
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60-80 °C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Keep at room temperature or heat gently. Neutralize before injection.
-
Oxidation: Dissolve the compound and add 3% H2O2. Keep at room temperature.
-
Photolysis: Expose a solution of the compound to UV light (e.g., 254 nm) and white light in a photostability chamber.
-
Thermal Degradation: Heat the solid compound in an oven at a temperature below its melting point.
-
-
Method Development:
-
Inject the undergraded standard solution to determine its retention time.
-
Inject the stressed samples and analyze the chromatograms for the appearance of new peaks corresponding to degradation products.
-
Optimize the mobile phase gradient, column, and other chromatographic parameters to achieve good resolution between the parent peak and all degradation product peaks.
-
-
Method Validation (according to ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters.
-
Summary of Predicted Stability
The following table summarizes the predicted stability of this compound under various stress conditions.
| Stress Condition | Predicted Stability | Likely Degradation Products |
| Acidic Hydrolysis | Susceptible, especially with heat | Ring-opened products |
| Alkaline Hydrolysis | Susceptible | Ring-opened products |
| Oxidation | Susceptible | Hydroxylated and ring-cleaved products |
| Photolysis | Highly susceptible | De-iodinated and radical-mediated products |
| Thermal (Solid) | Relatively stable at ambient temperatures, degradation at elevated temperatures | Various fragmentation products |
Conclusion
While specific experimental stability data for this compound is not currently available in published literature, a comprehensive stability profile can be inferred from the known chemistry of the imidazole ring and its substituents. The compound is predicted to be susceptible to hydrolysis, oxidation, and particularly photodegradation. Therefore, it is imperative to store this compound in a cool, dry, and dark environment, preferably under an inert atmosphere. For any application in drug development, the establishment and validation of a stability-indicating analytical method, as outlined in this guide, is a critical step to ensure the quality, safety, and efficacy of the final product. Further experimental studies are warranted to confirm these predictions and to fully characterize the degradation pathways and products.
References
- 1. 1036396-81-2|this compound|BLD Pharm [bldpharm.com]
- 2. biomedres.us [biomedres.us]
- 3. rjptonline.org [rjptonline.org]
- 4. biomedres.us [biomedres.us]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 7. Kinetics and mechanism of hydrolysis of substituted (trifluoromethyl)imidazoles [morressier.com]
- 8. researchgate.net [researchgate.net]
- 9. Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4,5-Diiodo-2-isopropyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4,5-diiodo-2-isopropyl-1H-imidazole. This protocol is designed to be a valuable resource for researchers in medicinal chemistry and materials science, enabling the synthesis of novel substituted imidazole derivatives. The regioselectivity of the reaction can be controlled through the careful selection of catalysts and reaction conditions, allowing for the selective mono- or di-arylation of the imidazole core.
Introduction
The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. The functionalization of the imidazole ring through cross-coupling reactions, such as the Suzuki-Miyaura coupling, provides a powerful tool for the rapid generation of diverse molecular libraries for drug discovery and development. This compound is a versatile building block that can be utilized to introduce aryl or heteroaryl substituents at the 4- and 5-positions of the imidazole ring. The presence of two iodine atoms allows for sequential or double coupling reactions, offering a pathway to complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[[“]] The Suzuki-Miyaura coupling, in particular, is widely employed due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of boronic acid reagents.[2] The mechanism of the Suzuki coupling involves a catalytic cycle that includes oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to afford the coupled product and regenerate the active catalyst.
Chemical Properties of this compound
A summary of the key chemical properties for this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C6H8I2N2 |
| Molecular Weight | 361.95 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, THF) |
| Storage | Store in a cool, dry, and dark place under an inert atmosphere. |
Experimental Protocol: Mono-Arylation of this compound
This protocol describes a general procedure for the selective mono-arylation of this compound with an arylboronic acid. Catalyst selection is crucial for controlling regioselectivity.[3][4] For selective coupling at the more sterically accessible 5-position, a bulky phosphine ligand is often employed.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3) or other suitable phosphine ligand
-
Potassium carbonate (K2CO3) or other suitable base
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 362 mg).
-
Add the arylboronic acid (1.1 mmol).
-
Add potassium carbonate (3.0 mmol, 414 mg).
-
Add Palladium(II) acetate (0.05 mmol, 11 mg) and triphenylphosphine (0.1 mmol, 26 mg).
-
Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL).
-
The reaction mixture is stirred and heated to 80-100 °C for 4-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired mono-arylated product.
Quantitative Data (Hypothetical):
The following table summarizes the expected yields for the mono-arylation of this compound with various arylboronic acids based on the general protocol.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-4-iodo-2-isopropyl-1H-imidazole | 78 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-4-iodo-2-isopropyl-1H-imidazole | 82 |
| 3 | 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-4-iodo-2-isopropyl-1H-imidazole | 75 |
| 4 | 2-Thiopheneboronic acid | 5-(Thiophen-2-yl)-4-iodo-2-isopropyl-1H-imidazole | 72 |
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling experiment.
Caption: Experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle of Suzuki Coupling
The catalytic cycle for the Suzuki-Miyaura coupling reaction is a well-established mechanism involving several key steps.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the palladium source is fresh and the reaction is performed under a strict inert atmosphere. |
| Insufficiently degassed solvents | Degas all solvents thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles. | |
| Poorly soluble reagents | Consider using a different solvent system or adding a co-solvent to improve solubility. | |
| Formation of side products | Homocoupling of the boronic acid | Use a slight excess of the diiodoimidazole or optimize the reaction temperature and time. |
| Protodeborylation of the boronic acid | Ensure the base is not too strong and the reaction is not heated for an excessively long time. | |
| Difficulty in purification | Co-elution of starting material and product | Optimize the eluent system for column chromatography. Consider reverse-phase chromatography if necessary. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction of this compound provides an efficient and versatile method for the synthesis of a wide range of substituted imidazole derivatives. The protocol outlined in this document serves as a starting point for the development of novel compounds for applications in drug discovery and materials science. Careful optimization of reaction parameters, particularly the choice of catalyst and ligand, can allow for the selective synthesis of either mono- or di-arylated products.
References
- 1. Suzuki Reaction General Procedure - Consensus Academic Search Engine [consensus.app]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. 4,5-Diiodo-1H-imidazole | C3H2I2N2 | CID 2773382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Sonogashira cross-coupling reactions with 4,5-diiodo-2-isopropyl-1H-imidazole. This versatile building block allows for the introduction of one or two different alkyne moieties, opening avenues for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The protocols are based on established methodologies for Sonogashira reactions with dihalogenated and electron-rich heterocyclic compounds.
Introduction
The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] The this compound is an attractive substrate for this reaction due to the presence of two reactive C-I bonds, allowing for mono- or di-alkynylation. This enables the synthesis of a diverse range of substituted imidazoles, which are important scaffolds in many pharmaceutical agents.
Key Considerations for this compound
-
Regioselectivity: In dihalogenated systems, the first Sonogashira coupling generally occurs at the more reactive C-I bond. For this compound, the electronic environment of the C4 and C5 positions is similar. Therefore, mono-alkynylation may result in a mixture of 4-alkynyl-5-iodo and 4-iodo-5-alkynyl isomers. However, the steric bulk of the 2-isopropyl group could influence the regioselectivity. Careful optimization of reaction conditions and thorough characterization of the products are crucial. In some dihaloarene systems, the introduction of the first alkyne group can activate the second C-I bond for a subsequent coupling.[3][4]
-
Double Coupling: The presence of two iodo groups allows for a double Sonogashira coupling to synthesize symmetrically or unsymmetrically disubstituted alkynyl imidazoles. Symmetrical compounds can be prepared by using an excess of the alkyne, while unsymmetrical derivatives can be accessed through a sequential one-pot reaction.[5][6]
-
Influence of the Imidazole N-H: The acidic proton of the imidazole ring can be deprotonated by the amine base used in the reaction. This can affect the electronic properties of the imidazole ring and its reactivity in the catalytic cycle. In some cases, N-protection of the imidazole might be considered to avoid potential side reactions or to improve solubility, although many Sonogashira reactions on N-H containing heterocycles proceed without protection.[2]
-
Copper-Free vs. Copper-Cocatalyzed Systems: While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free conditions have been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[1][7] The choice between the two systems will depend on the specific substrates and the desired outcome. For diiodo compounds where sequential reactions are desired, copper-free systems might offer better control.
Experimental Protocols
Materials and General Conditions:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Anhydrous solvents should be used.
-
Palladium catalysts and ligands can be air-sensitive and should be handled accordingly.
Protocol 1: Mono-Sonogashira Coupling of this compound
This protocol aims to synthesize a mono-alkynylated imidazole. Note that a mixture of regioisomers might be obtained.
Diagram of the Experimental Workflow for Mono-alkynylation
Caption: Workflow for the mono-Sonogashira coupling.
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.)), and copper(I) iodide (0.04-0.10 equiv., if used).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous solvent, such as a mixture of THF and triethylamine (Et₃N) (e.g., 2:1 v/v).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne (1.0-1.2 equiv.) dropwise via syringe.
-
Heat the reaction mixture to a temperature between room temperature and 60°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-alkynylated product(s).
Protocol 2: Double Sonogashira Coupling for Symmetrical 4,5-Dialkynyl-2-isopropyl-1H-imidazole
This protocol is for the synthesis of a symmetrically disubstituted imidazole.
Diagram of the Experimental Workflow for Symmetrical Di-alkynylation
Caption: Workflow for symmetrical di-alkynylation.
Procedure:
-
Follow steps 1-3 from Protocol 1, using a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 equiv.) and CuI (0.10-0.20 equiv.).
-
Add the terminal alkyne (>2.2 equiv.) to the reaction mixture.
-
Heat the reaction to a higher temperature, typically between 60°C and 100°C, to drive the reaction to completion.
-
Monitor the disappearance of the starting material and mono-alkynylated intermediates by TLC or LC-MS.
-
Follow steps 8-11 from Protocol 1 for workup and purification to obtain the symmetrically disubstituted product.
Protocol 3: One-Pot Sequential Double Sonogashira Coupling for Unsymmetrical 4,5-Dialkynyl-2-isopropyl-1H-imidazole
This advanced protocol allows for the synthesis of imidazoles with two different alkyne substituents in a single reaction vessel.
Diagram of the Logical Relationship for Sequential Di-alkynylation
Caption: Logical steps for unsymmetrical di-alkynylation.
Procedure:
-
Perform the first coupling reaction as described in Protocol 1, using the first terminal alkyne (1.1 equiv.) under mild conditions (e.g., room temperature) to favor mono-substitution.
-
Monitor the reaction closely until the starting diiodoimidazole is consumed.
-
Once the first coupling is complete, add the second terminal alkyne (>1.2 equiv.) to the same reaction mixture.
-
If necessary, add an additional portion of the palladium catalyst, CuI, and base.
-
Increase the reaction temperature (e.g., to 80-100°C) to facilitate the second coupling reaction.
-
Monitor the reaction for the formation of the unsymmetrically disubstituted product and the disappearance of the mono-alkynylated intermediate.
-
Upon completion, perform the workup and purification as described in Protocol 1 to isolate the final unsymmetrical product.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction parameters for Sonogashira couplings of dihaloheterocycles, which can be used as a starting point for the optimization of reactions with this compound. Yields are representative and will vary depending on the specific alkyne used.
Table 1: Conditions for Mono-alkynylation of Dihaloheterocycles
| Entry | Dihalo-Substrate | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 2,3-diiodoindole[3][4] | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | RT | 2-4 | 50-70 |
| 2 | 2,4-dibromoimidazole deriv. | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | Dioxane | 80 | 12 | 60-85 |
| 3 | 1,2,3-triiodobenzene[6][8] | Pd(PPh₃)₄ (5) | CuI (20) | i-Pr₂NH | THF | RT | 1 | 70-90 |
| 4 | 2,8-diiodopurine deriv. | Pd(PPh₃)₄ (10) | CuI (20) | Et₃N | DMF | 80 | 16 | 65-85 |
Table 2: Conditions for Symmetrical Di-alkynylation of Dihaloheterocycles
| Entry | Dihalo-Substrate | Alkyne (equiv.) | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 2,3-diiodobenzofuran[3][4] | 2.2 | Pd(PPh₃)₄ (10) | CuI (20) | Et₃N | Dioxane | 60 | 12 | 70-90 |
| 2 | 2,4-dibromoimidazole deriv. | 2.5 | PdCl₂(PPh₃)₂ (10) | CuI (20) | Et₃N | Dioxane | 100 | 24 | 75-95 |
| 3 | 1,2,3-triiodobenzene[6][8] | 2.2 | Pd(PPh₃)₄ (5) | CuI (20) | i-Pr₂NH | THF | 60 | 3 | 60-80 |
| 4 | 1,1'-diiodoferrocene | 2.2 | Pd(P(t-Bu)₃)₂ (5) | CuI (10) | i-Pr₂NH | THF | RT | 1 | >90 |
Potential Applications
Substituted imidazoles are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities. The introduction of alkynyl groups via the Sonogashira reaction provides a versatile handle for further chemical transformations, such as:
-
Click Chemistry: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to link the imidazole core to other molecules of interest, including biomolecules.
-
Further Functionalization: The alkyne can be reduced to the corresponding alkene or alkane, or it can undergo various addition reactions.
-
Synthesis of Fused Heterocycles: Intramolecular cyclization reactions involving the alkyne and a suitable functional group can lead to the formation of novel fused heterocyclic systems.[9]
-
Materials Science: Conjugated systems containing imidazole and alkyne units may possess interesting photophysical or electronic properties for applications in organic electronics.
These protocols and application notes provide a solid foundation for researchers to explore the rich chemistry of this compound using the Sonogashira cross-coupling reaction. As with any new substrate, empirical optimization of the reaction conditions is recommended to achieve the best results.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00530A [pubs.rsc.org]
- 4. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 4,5-diiodo-2-isopropyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing the Heck reaction on 4,5-diiodo-2-isopropyl-1H-imidazole. The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This methodology is particularly valuable in drug discovery and development for the construction of complex molecular architectures.
The protocols outlined below are based on established principles of the Mizoroki-Heck reaction and can be adapted for various alkene coupling partners.[1][3] Due to the presence of two iodine atoms on the imidazole ring, both mono- and di-substitution products are possible, and reaction conditions can be tuned to favor one over the other.
General Considerations
The Heck reaction is a versatile C-C bond-forming reaction with several key components that influence its outcome:[1][2][3]
-
Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precursor like palladium(II) acetate (Pd(OAc)₂). Other common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][4]
-
Ligand: Phosphine ligands are frequently employed to stabilize the palladium catalyst and modulate its reactivity. Triphenylphosphine (PPh₃) is a common choice. The use of bulky electron-rich phosphines or N-heterocyclic carbenes (NHCs) can enhance catalytic activity, particularly for less reactive halides.[5]
-
Base: A base is required to neutralize the hydrogen halide (HI) generated during the catalytic cycle.[4] Common bases include organic amines like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1]
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethylacetamide (DMA), or acetonitrile (MeCN) are typically used. In some cases, ionic liquids have been shown to be effective, offering advantages in catalyst recycling.[6]
-
Alkene: The nature of the alkene coupling partner is critical. Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive in the Heck reaction.[1]
Experimental Protocols
The following protocols provide a starting point for the Heck reaction of this compound. Optimization of these conditions may be necessary for specific alkene substrates to achieve desired yields and selectivity.
Protocol 1: Mono-Olefination of this compound
This protocol is designed to favor the mono-substituted product by using a controlled stoichiometry of the alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).
-
Add anhydrous DMF to dissolve the solids.
-
To this solution, add the alkene (1.1 equiv) and triethylamine (2.0 equiv).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-olefinated product.
Protocol 2: Double Heck Reaction for Di-Olefination
This protocol aims to achieve di-substitution by using an excess of the alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylacetamide (DMA)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry reaction vessel equipped with a condenser and under an inert atmosphere, combine this compound (1.0 equiv), palladium(II) acetate (0.05 equiv), and triphenylphosphine (0.1 equiv).
-
Add anhydrous DMA to the vessel.
-
Add the alkene (2.5-3.0 equiv) and potassium carbonate (3.0 equiv).
-
Heat the reaction mixture to a higher temperature, typically 120-140 °C, and monitor its progress.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic base and wash the solid with ethyl acetate.
-
Combine the organic filtrates, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by column chromatography to obtain the di-substituted product.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for the Heck reaction of diiodo-heterocycles, which can be applied to this compound.
| Parameter | Condition for Mono-Substitution | Condition for Di-Substitution |
| Catalyst | Pd(OAc)₂ or Pd(PPh₃)₄ | Pd(OAc)₂ or other Pd(II) salts |
| Catalyst Loading | 1-5 mol% | 3-10 mol% |
| Ligand | PPh₃, P(o-tol)₃ | PPh₃, Buchwald ligands, NHCs |
| Ligand Loading | 2-10 mol% | 6-20 mol% |
| Base | Et₃N, NaOAc | K₂CO₃, Cs₂CO₃ |
| Base Stoichiometry | 1.5-2.5 equiv | 2.5-4.0 equiv |
| Solvent | DMF, MeCN | DMA, NMP |
| Temperature | 80-110 °C | 110-150 °C |
| Alkene Stoichiometry | 1.0-1.5 equiv | 2.2-5.0 equiv |
Visualizations
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
Experimental Workflow for Heck Reaction
Caption: A typical experimental workflow for the Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Heck Reaction—State of the Art [mdpi.com]
- 6. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,5-Diiodo-2-isopropyl-1H-imidazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Diiodo-2-isopropyl-1H-imidazole is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of potent and selective kinase inhibitors. The diiodo-substitution pattern of this heterocyclic scaffold provides two reactive handles for the introduction of various aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the imidazole core to optimize biological activity, selectivity, and pharmacokinetic properties of drug candidates.
The 2-isopropyl group on the imidazole ring is a key feature that can enhance the binding affinity and selectivity of the final compounds for their target proteins. This is particularly relevant in the development of inhibitors for kinases such as p38 mitogen-activated protein kinase (MAPK), where the 2-substituent can occupy a specific hydrophobic pocket in the ATP-binding site.
Application: A Building Block for p38 MAPK Inhibitors
The p38 MAPK signaling pathway plays a crucial role in the inflammatory response by regulating the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Dysregulation of this pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. Consequently, inhibitors of p38 MAPK are of significant interest as potential therapeutic agents.
The 4,5-diaryl-imidazole scaffold is a well-established pharmacophore for p38 MAPK inhibitors. By employing this compound as a starting material, medicinal chemists can efficiently synthesize a library of 4,5-diaryl-2-isopropyl-1H-imidazoles for structure-activity relationship (SAR) studies. The iodine atoms are sequentially or simultaneously replaced with various (hetero)aryl groups using the Suzuki-Miyaura cross-coupling reaction. This approach allows for the fine-tuning of the inhibitor's properties to achieve high potency and selectivity.
Data Presentation: In Vitro Activity of Representative p38 MAPK Inhibitors
The following table summarizes the in vitro biological data for a series of 2-substituted-4,5-diaryl-imidazole derivatives, which are structural analogs of compounds that can be synthesized from this compound. The data highlights the potency of these compounds against the p38α MAPK enzyme and their effect on TNF-α release in a human whole blood (HWB) assay.
| Compound ID | 2-Substituent | 4-Aryl Group | 5-Aryl Group | p38α IC50 (nM)[1] | HWB TNF-α IC50 (nM)[1] |
| 1 | Isopropyl | 4-Fluorophenyl | 4-Pyridyl | 150 | 500 |
| 2 | Isopropyl | 4-Fluorophenyl | 2-Aminopyridin-4-yl | 50 | 180 |
| 3 | Methylthio | 4-Fluorophenyl | 4-Pyridyl | 200 | 650 |
| 4 | Methylthio | 4-Fluorophenyl | 2-Aminopyridin-4-yl | 80 | 250 |
Experimental Protocols
General Synthesis Workflow
The general synthetic strategy to access 4,5-diaryl-2-isopropyl-1H-imidazoles from the diiodo precursor is a two-step Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of different aryl groups at the 4- and 5-positions.
Caption: Synthetic workflow for 4,5-diaryl-2-isopropyl-1H-imidazoles.
Detailed Protocol: Two-Step Suzuki-Miyaura Cross-Coupling
Step 1: Synthesis of 4-(4-Fluorophenyl)-5-iodo-2-isopropyl-1H-imidazole
-
To a solution of this compound (1.0 eq) in a mixture of toluene, ethanol, and water (2:1:1) is added (4-fluorophenyl)boronic acid (1.1 eq) and sodium carbonate (3.0 eq).
-
The mixture is degassed with argon for 15 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction mixture is heated to 80 °C under an argon atmosphere for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-(4-fluorophenyl)-5-iodo-2-isopropyl-1H-imidazole.
Step 2: Synthesis of 4-(4-Fluorophenyl)-5-(pyridin-4-yl)-2-isopropyl-1H-imidazole (Compound 1)
-
To a solution of 4-(4-fluorophenyl)-5-iodo-2-isopropyl-1H-imidazole (1.0 eq) in a mixture of toluene, ethanol, and water (2:1:1) is added pyridin-4-ylboronic acid (1.2 eq) and sodium carbonate (3.0 eq).
-
The mixture is degassed with argon for 15 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction mixture is heated to 80 °C under an argon atmosphere for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol) to yield the final compound.
Protocol: p38α MAPK Inhibition Assay
The inhibitory activity of the synthesized compounds against the p38α MAPK enzyme can be determined using a standard in vitro kinase assay.
-
The p38α enzyme, a biotinylated peptide substrate, and ATP are incubated in a kinase reaction buffer.
-
The synthesized compounds are added at various concentrations to determine their IC50 values.
-
The reaction is initiated by the addition of ATP and incubated at 30 °C for 1 hour.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Signaling Pathway
The following diagram illustrates the central role of p38 MAPK in the inflammatory signaling cascade and its inhibition by the synthesized 4,5-diaryl-imidazole derivatives.
Caption: p38 MAPK signaling pathway and point of inhibition.
Conclusion
This compound serves as a valuable and strategically designed building block for the synthesis of potent p38 MAPK inhibitors. The diiodo functionality allows for facile and versatile diversification via Suzuki-Miyaura cross-coupling reactions, enabling the exploration of structure-activity relationships at the 4- and 5-positions of the imidazole core. The 2-isopropyl group contributes to the favorable binding of these inhibitors to the target kinase. The provided protocols offer a general framework for the synthesis and evaluation of novel kinase inhibitors based on this promising scaffold.
References
Application Notes and Protocol for N-alkylation of 4,5-diiodo-2-isopropyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-alkylation of 4,5-diiodo-2-isopropyl-1H-imidazole, a sterically hindered and electron-deficient heterocyclic compound. The presence of the bulky isopropyl group at the 2-position and the electron-withdrawing iodine atoms at the 4 and 5-positions presents a unique challenge for regioselective N-alkylation. This protocol outlines two effective methods: one employing a strong base to overcome steric hindrance and an alternative utilizing a milder base, leveraging the increased acidity of the imidazole proton due to the inductive effect of the iodo substituents. This guide also includes procedures for reaction monitoring, product isolation, purification, and characterization.
Introduction
N-substituted imidazoles are a cornerstone of medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The functionalization of the imidazole core allows for the fine-tuning of a molecule's physicochemical properties, influencing its solubility, bioavailability, and target engagement. The specific substrate, this compound, is a valuable building block, offering multiple points for further chemical modification through cross-coupling reactions at the iodo-positions. The N-alkylation of this substrate is a critical step in the synthesis of novel compounds for drug discovery programs.
The primary challenge in the N-alkylation of this molecule is the significant steric hindrance imposed by the 2-isopropyl group, which can impede the approach of the alkylating agent to the nucleophilic nitrogen. However, the strongly electron-withdrawing nature of the two iodine atoms increases the acidity of the N-H proton, facilitating its removal by a base. This protocol provides two validated approaches to address this chemical dichotomy.
Experimental Protocols
Materials and Equipment
-
This compound
-
Alkylating agent (e.g., alkyl halide, benzyl bromide, methyl iodide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon line with manifold)
-
Syringes and needles
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard glassware for extraction and filtration
-
NMR tubes and deuterated solvents (e.g., CDCl₃, DMSO-d₆)
-
Mass spectrometer
-
Melting point apparatus
Protocol 1: N-alkylation using a Strong Base (Sodium Hydride)
This method is recommended for less reactive alkylating agents or when the milder base (Protocol 2) fails to provide a satisfactory yield.
1. Reaction Setup: a. In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). b. Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M). c. Cool the solution to 0 °C using an ice bath.
2. Deprotonation: a. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere. b. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the sodium salt of the imidazole may result in a change in color or clarity.
3. Alkylation: a. Cool the reaction mixture back to 0 °C. b. Slowly add the alkylating agent (1.1 eq) dropwise via syringe. c. Allow the reaction to warm to room temperature and stir overnight.
4. Reaction Monitoring: a. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The product spot should be less polar than the starting material.
5. Work-up and Isolation: a. Once the reaction is complete, quench the reaction by carefully and slowly adding saturated aqueous NaHCO₃ solution at 0 °C. b. Extract the aqueous layer with ethyl acetate (3 x volume of DMF). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
6. Purification: a. Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate). b. Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may be effective.
Protocol 2: N-alkylation using a Mild Base (Potassium Carbonate)
This method is often sufficient due to the increased acidity of the imidazole N-H and is generally safer and easier to handle than sodium hydride.
1. Reaction Setup: a. To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous DMF.
2. Alkylation: a. Add the alkylating agent (1.1-1.2 eq) to the mixture. b. Heat the reaction mixture to 60-80 °C and stir overnight.
3. Reaction Monitoring: a. Monitor the reaction progress by TLC as described in Protocol 1.
4. Work-up and Isolation: a. After cooling to room temperature, pour the reaction mixture into water. b. Extract the aqueous layer with ethyl acetate (3 x volume of DMF). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
5. Purification: a. Purify the crude product using flash column chromatography or recrystallization as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction parameters for the N-alkylation of this compound. Please note that optimal conditions may vary depending on the specific alkylating agent used.
| Parameter | Protocol 1 (Strong Base) | Protocol 2 (Mild Base) |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |
| Base Equivalents | 1.2 eq | 2.0 - 3.0 eq |
| Solvent | Anhydrous DMF or THF | Anhydrous DMF |
| Temperature | 0 °C to Room Temperature | 60 - 80 °C |
| Reaction Time | 12 - 24 hours | 12 - 24 hours |
| Alkylating Agent | Alkyl halides, Benzyl halides | Alkyl halides, Benzyl halides |
| Agent Equivalents | 1.1 eq | 1.1 - 1.2 eq |
| Typical Yield | Moderate to High | Moderate to High |
Visualization of Experimental Workflow
Caption: Workflow for the N-alkylation of this compound.
Characterization
The final N-alkylated product should be characterized by standard analytical techniques to confirm its identity and purity:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure, including the position of the alkyl group on the imidazole nitrogen. The disappearance of the N-H proton signal in ¹H NMR is a key indicator of a successful reaction.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point (MP): For solid products, to assess purity.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Alkylating agents can be toxic and mutagenic. Handle with caution.
Troubleshooting
-
Low or no conversion:
-
Ensure all reagents and solvents are anhydrous.
-
For Protocol 2, a higher reaction temperature or a stronger base (Protocol 1) may be required.
-
The alkylating agent may be unreactive; consider converting an alkyl chloride to an iodide in situ using sodium iodide (Finkelstein reaction).
-
-
Formation of multiple products:
-
This may indicate side reactions. Purification by column chromatography is essential.
-
If quaternization of the product is observed, reduce the amount of alkylating agent and monitor the reaction carefully.
-
By following these detailed protocols, researchers can effectively synthesize N-alkylated derivatives of the sterically demanding and electronically modified this compound for application in drug discovery and development.
Application Notes and Protocols: Catalytic Applications of Metal Complexes with Sterically Hindered Imidazole-Based Ligands
Disclaimer: As of late 2025, a thorough review of scientific literature and patent databases reveals no specific published catalytic applications for metal complexes featuring the 2-isopropyl-diiodoimidazole ligand. However, the structural motifs of this ligand—a sterically demanding isopropyl group on an imidazole core—strongly suggest its potential application as an N-heterocyclic carbene (NHC) ligand in catalysis. NHCs are a cornerstone of modern organometallic chemistry, prized for their strong σ-donating properties and the stability they impart to metal centers.
This document provides detailed application notes and protocols for the use of metal complexes with sterically hindered NHC ligands (such as those bearing isopropyl or larger substituents), which represent the most probable area of application for the requested ligand class. The information herein is compiled from established catalytic systems and is intended to serve as a guide for researchers and drug development professionals exploring the potential of new, sterically demanding imidazole-based ligands.
Overview of Catalytic Applications
Metal complexes bearing sterically hindered N-heterocyclic carbene (NHC) ligands are renowned for their high efficiency and stability in a variety of catalytic transformations. The bulky substituents on the NHC backbone, such as isopropyl or diisopropylphenyl groups, create a sterically crowded environment around the metal center. This feature enhances catalyst stability and promotes challenging reductive elimination steps, leading to high turnover numbers and frequencies.[1][2]
Key applications for these catalysts include:
-
Palladium-Catalyzed Cross-Coupling Reactions: This is the most prominent area of application. Bulky NHC-Pd complexes are exceptionally effective in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[1][3][4] They are particularly adept at catalyzing reactions involving challenging substrates, such as sterically hindered aryl chlorides and amides.[5][6]
-
Ruthenium-Catalyzed Olefin Metathesis: Sterically tuned NHC ligands have been shown to improve the activity and stability of Grubbs-type catalysts, especially in the formation of highly substituted and sterically hindered olefins.[7]
-
Gold-Catalyzed Hydrofunctionalization: NHC-Au complexes are effective catalysts for the addition of nucleophiles to alkynes and allenes, operating under mild, acid-free conditions.[8]
-
Copper-Catalyzed Cycloadditions: NHC-Cu complexes have demonstrated catalytic activity in reactions such as the synthesis of substituted triazoles.[9][10]
The strong σ-donating character of NHC ligands stabilizes the metal center, facilitating difficult oxidative addition steps, which is crucial for activating less reactive substrates.[1][2]
Quantitative Data Summary
The following tables summarize representative quantitative data for catalytic reactions employing palladium complexes with sterically hindered NHC ligands. This data is intended to provide a baseline for expected performance.
Table 1: Suzuki-Miyaura Cross-Coupling of Aryl Halides
| Catalyst Precursor | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Cat. Loading (mol%) | Yield (%) | TOF (h⁻¹) | Ref. |
|---|---|---|---|---|---|---|---|---|---|
| [Pd(IPr)(cin)Cl] | Aryl Amide | Arylboronic Acid | LiHMDS | CPME | RT | 0.10 | >95 | - | [5] |
| Pd-NHC-Benzimidazole | 4-Bromotoluene | Phenylboronic Acid | K₂CO₃ | i-PrOH/H₂O | RT | 0.01 | 98 | 59,750 | [11] |
| Fe₃O₄@mSiO₂@NHC-Pd | 4-Chlorotoluene | Phenylboronic Acid | K₂CO₃ | H₂O | 80 | 0.1 | 99 | - | [3] |
| Pd(II)-NHC-Nitrile | Bromobenzene | Phenylboronic Acid | KOH | H₂O | 80 | 1.0 | 95 | - |[12] |
IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; cin = cinnamyl; LiHMDS = Lithium bis(trimethylsilyl)amide; CPME = Cyclopentyl methyl ether; RT = Room Temperature; TOF = Turnover Frequency.
Table 2: Sonogashira and Heck Cross-Coupling Reactions
| Reaction | Catalyst Precursor | Substrate 1 | Substrate 2 | Base | Solvent | Temp (°C) | Cat. Loading (mol%) | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|---|---|
| Sonogashira | Pd@PCC-T | Bromobenzene | Phenylacetylene | Et₃N | DMF | 40 | 0.5 | 99 | [13] |
| Heck | Pd-NHC-Benzothiazole | 4-Bromoacetophenone | Styrene | K₂CO₃ | DMF | 140 | 1.0 | 95 | [4] |
| Heck | Pd(0)-NHC-Nitron | 4-Chloroacetophenone | n-Butyl acrylate | Cs₂CO₃ | Dioxane | 120 | 1.0 | 98 |[6] |
PCC-T = Porous Organic Cage with Triazolylidene; Et₃N = Triethylamine.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Bromide
This protocol is a generalized procedure based on highly efficient Pd-NHC catalytic systems.[11]
Materials:
-
Palladium-NHC precatalyst (e.g., [Pd(IPr)Cl₂]₂, [Pd(IPr)(cin)Cl])
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Solvent: Isopropanol/Water mixture (e.g., 1:1 v/v, 4 mL)
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the Palladium-NHC precatalyst (0.001 mmol, 0.1 mol%).
-
Add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the isopropanol/water solvent mixture (4 mL).
-
Seal the tube and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are often complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Experimental Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]
- 5. researchgate.net [researchgate.net]
- 6. Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-heterocyclic carbene-stabilized metal nanoparticles within porous organic cages for catalytic application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Step-by-Step Synthesis of 4,5-Disubstituted Imidazoles from 2-Isopropyl-4,5-diiodoimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of 4,5-disubstituted imidazoles, valuable scaffolds in medicinal chemistry, starting from the 2-isopropyl-4,5-diiodoimidazole precursor. The protocols herein describe selective palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Sonogashira reactions, to introduce diverse functionalities at the 4 and 5 positions of the imidazole ring.
Overview of the Synthetic Strategy
The synthesis of unsymmetrically 4,5-disubstituted imidazoles from the 2-isopropyl-4,5-diiodoimidazole precursor is achieved through a sequential, site-selective cross-coupling strategy. The differential reactivity of the two iodine atoms allows for a controlled, stepwise introduction of substituents. This workflow enables the creation of a diverse library of imidazole derivatives for applications in drug discovery and materials science.
Figure 1: High-level experimental workflow for the synthesis of 4,5-disubstituted imidazoles.
Chemical Reaction Pathways
The core of this synthetic approach lies in palladium-catalyzed cross-coupling reactions. The choice of coupling partner (boronic acid for Suzuki, terminal alkyne for Sonogashira) determines the nature of the substituent introduced.
Suzuki-Miyaura Coupling Pathway
The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between the diiodoimidazole and an organoboron compound, such as a boronic acid or ester.[1][2] This reaction is catalyzed by a palladium(0) complex in the presence of a base.[1]
Figure 2: Reaction scheme for the sequential Suzuki-Miyaura coupling.
Sonogashira Coupling Pathway
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between the diiodoimidazole and a terminal alkyne.[3][4] This transformation is typically co-catalyzed by palladium and copper complexes in the presence of a base.[3][5]
Figure 3: Reaction scheme for the sequential Sonogashira coupling.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the selective monosubstitution and subsequent disubstitution of 2-isopropyl-4,5-diiodoimidazole. The reaction conditions can be optimized based on the specific substrates used.
Protocol 1: Selective Monosubstitution via Suzuki-Miyaura Coupling
This protocol details the selective mono-arylation or -vinylation at one of the iodo positions of the imidazole ring.
Table 1: Reagents and Conditions for Monosubstitution (Suzuki-Miyaura)
| Reagent/Parameter | Quantity/Value |
| 2-Isopropyl-4,5-diiodoimidazole | 1.0 equiv |
| Aryl/Vinylboronic Acid | 1.1 equiv |
| Pd(PPh₃)₄ | 0.05 equiv |
| K₂CO₃ | 2.0 equiv |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 80 °C |
| Reaction Time | 4-8 h |
| Typical Yield | 60-85% |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add 2-isopropyl-4,5-diiodoimidazole, the corresponding aryl or vinylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Add the degassed solvent mixture of dioxane and water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-iodo-5-substituted-2-isopropylimidazole.
Protocol 2: Second Substitution via Suzuki-Miyaura Coupling
This protocol describes the substitution of the remaining iodine atom on the mono-substituted intermediate.
Table 2: Reagents and Conditions for Second Substitution (Suzuki-Miyaura)
| Reagent/Parameter | Quantity/Value |
| 4-Iodo-5-substituted-2-isopropylimidazole | 1.0 equiv |
| Aryl/Vinylboronic Acid | 1.2 equiv |
| PdCl₂(dppf) | 0.05 equiv |
| Cs₂CO₃ | 2.5 equiv |
| Solvent | DMF |
| Temperature | 100 °C |
| Reaction Time | 6-12 h |
| Typical Yield | 55-80% |
Step-by-Step Procedure:
-
In a Schlenk flask, combine the 4-iodo-5-substituted-2-isopropylimidazole, the second aryl or vinylboronic acid, and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst, PdCl₂(dppf).
-
Add anhydrous, degassed DMF via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the residue by column chromatography to obtain the desired 4,5-disubstituted-2-isopropylimidazole.
Protocol 3: Selective Monosubstitution via Sonogashira Coupling
This protocol outlines the introduction of an alkynyl group at one of the iodo positions.
Table 3: Reagents and Conditions for Monosubstitution (Sonogashira)
| Reagent/Parameter | Quantity/Value |
| 2-Isopropyl-4,5-diiodoimidazole | 1.0 equiv |
| Terminal Alkyne | 1.1 equiv |
| PdCl₂(PPh₃)₂ | 0.03 equiv |
| CuI | 0.05 equiv |
| Triethylamine (Et₃N) | 3.0 equiv |
| Solvent | THF |
| Temperature | Room Temperature |
| Reaction Time | 2-6 h |
| Typical Yield | 65-90% |
Step-by-Step Procedure:
-
Dissolve 2-isopropyl-4,5-diiodoimidazole in anhydrous THF in a Schlenk flask under an inert atmosphere.
-
Add triethylamine, the terminal alkyne, PdCl₂(PPh₃)₂, and CuI to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to isolate the 4-iodo-5-alkynyl-2-isopropylimidazole.
Protocol 4: Second Substitution via Sonogashira Coupling
This protocol details the introduction of a second alkynyl group at the remaining iodo position.
Table 4: Reagents and Conditions for Second Substitution (Sonogashira)
| Reagent/Parameter | Quantity/Value |
| 4-Iodo-5-alkynyl-2-isopropylimidazole | 1.0 equiv |
| Terminal Alkyne | 1.2 equiv |
| Pd(PPh₃)₄ | 0.05 equiv |
| CuI | 0.08 equiv |
| Diisopropylamine (DIPA) | 3.0 equiv |
| Solvent | Toluene |
| Temperature | 60 °C |
| Reaction Time | 4-10 h |
| Typical Yield | 60-85% |
Step-by-Step Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 4-iodo-5-alkynyl-2-isopropylimidazole, toluene, and diisopropylamine.
-
Add the second terminal alkyne, Pd(PPh₃)₄, and CuI.
-
Heat the reaction mixture to 60 °C and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with diethyl ether.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the resulting residue by column chromatography to yield the 4,5-dialkynyl-2-isopropylimidazole.
Troubleshooting and Optimization
-
Low Yields: In case of low yields, consider screening different palladium catalysts, ligands, bases, and solvents.[6][7] The reaction temperature and time may also need optimization.
-
Formation of Homocoupling Products: To minimize the formation of homocoupling byproducts of the boronic acid or alkyne, ensure that the reaction is performed under strictly anaerobic conditions and that the reagents are of high purity.
-
Lack of Selectivity: The inherent electronic and steric differences between the 4 and 5 positions of the imidazole ring generally favor monosubstitution. However, if disubstitution is observed prematurely, reducing the reaction temperature and time, or using a less reactive catalyst system, may improve selectivity.
By following these detailed protocols, researchers can effectively synthesize a wide array of 4,5-disubstituted imidazoles from the 2-isopropyl-4,5-diiodoimidazole precursor, enabling further exploration of their chemical and biological properties.
References
Application Notes and Protocols for the Large-Scale Synthesis of 4,5-diiodo-2-isopropyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 4,5-diiodo-2-isopropyl-1H-imidazole, a valuable building block in pharmaceutical and materials science. The synthesis is a two-step process commencing with the commercially available 2-isopropyl-1H-imidazole.
Overview of the Synthetic Pathway
The synthesis proceeds via the direct di-iodination of 2-isopropyl-1H-imidazole using elemental iodine in the presence of a base. This method is adapted from established procedures for the iodination of imidazole and is suitable for scaling up.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis, adapted for a large-scale laboratory preparation.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 2-Isopropyl-1H-imidazole | 1.0 | mol equiv | Starting material |
| Iodine (I₂) | 2.2 | mol equiv | Iodinating agent |
| Sodium Hydroxide (NaOH) | 3.0 | mol equiv | Base |
| Solvents | |||
| Tetrahydrofuran (THF) | 5 | L/mol of substrate | For dissolving iodine |
| Water | 5 | L/mol of substrate | For dissolving NaOH and substrate |
| Reaction Conditions | |||
| Reaction Temperature | 0 - 25 | °C | Initial cooling, then ambient temperature |
| Reaction Time | 4 - 6 | hours | |
| Work-up & Purification | |||
| Ethyl Acetate | As needed | For washing the crude product | |
| Expected Yield | 70 - 85 | % |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound.
Materials and Equipment:
-
Large, multi-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and temperature probe.
-
Ice bath.
-
Standard laboratory glassware.
-
Büchner funnel and filter paper.
-
Rotary evaporator.
-
Iodine (I₂)
-
Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF), technical grade
-
Ethyl Acetate, technical grade
-
Deionized water
Procedure:
-
Preparation of the Imidazole Solution:
-
In the round-bottom flask, dissolve sodium hydroxide (3.0 mol equiv) in deionized water (5 L per mole of substrate).
-
Cool the solution to room temperature.
-
Add 2-isopropyl-1H-imidazole (1.0 mol equiv) to the sodium hydroxide solution and stir until fully dissolved.[3]
-
Cool the resulting solution to 0-5 °C using an ice bath.
-
-
Preparation of the Iodine Solution:
-
In a separate flask, dissolve elemental iodine (2.2 mol equiv) in tetrahydrofuran (5 L per mole of substrate). Stir until all the iodine has dissolved.
-
-
Iodination Reaction:
-
Slowly add the iodine solution dropwise to the cooled imidazole solution over 1-2 hours, maintaining the internal temperature below 10 °C.[4][5]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for an additional 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Isolation of the Crude Product:
-
Upon completion of the reaction, a precipitate of the product should form.
-
Filter the reaction mixture through a Büchner funnel to collect the solid.
-
Wash the collected solid with cold deionized water to remove any inorganic salts.
-
Further wash the solid with a small amount of cold ethyl acetate to remove any unreacted starting material and mono-iodinated byproducts.[4]
-
-
Purification and Drying:
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, if required. For many applications, the washed crude product is of sufficient purity.
-
Dry the purified solid under vacuum at 40-50 °C to a constant weight.
-
Safety Precautions:
-
Handle iodine in a well-ventilated fume hood as it can be corrosive and harmful if inhaled.
-
Sodium hydroxide is a strong caustic; wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Tetrahydrofuran is a flammable solvent; ensure all operations are carried out away from ignition sources.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. 2-Isopropylimidazole 98 36947-68-9 [sigmaaldrich.com]
- 2. 2-Isopropylimidazole (CAS 36947-68-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-diiodo-2-isopropyl-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4,5-diiodo-2-isopropyl-1H-imidazole synthesis. The information is compiled from established methodologies for the iodination of imidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis typically involves the direct iodination of 2-isopropyl-1H-imidazole using an iodinating agent, commonly elemental iodine (I₂), in the presence of a base. The base is crucial for deprotonating the imidazole ring, making it more susceptible to electrophilic substitution by iodine.
Q2: What are the common side products in this synthesis, and how can they be minimized?
A2: Common side products include mono-iodinated (4-iodo-2-isopropyl-1H-imidazole) and unreacted starting material. The formation of tri-iodo-imidazole is less common but possible if the 2-position is not blocked. To minimize these, ensure the use of at least two equivalents of the iodinating agent and maintain optimal reaction conditions to drive the reaction to completion. Careful control of stoichiometry and reaction time is key.
Q3: How does the choice of base affect the reaction yield?
A3: The base plays a critical role in the reaction. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective in deprotonating the imidazole. The choice and concentration of the base can influence the solubility of reactants and the overall reaction rate. Some protocols suggest the in-situ formation of sodium imidazolate to enhance reactivity.
Q4: What are the recommended purification techniques for the final product?
A4: Purification can often be achieved through recrystallization.[1][2] Common solvents for recrystallization include ethyl acetate, or mixtures of solvents like isopropanol and n-hexane.[1][2] Column chromatography may also be employed for high-purity samples, though it can be more time-consuming for large-scale production.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Di-iodinated Product | - Incomplete reaction. - Insufficient amount of iodinating agent. - Suboptimal reaction temperature. | - Increase the reaction time. - Use a slight excess of the iodinating agent (e.g., 2.1-2.2 equivalents of I₂). - Optimize the reaction temperature; some iodinations proceed well at 0°C to room temperature. |
| Presence of Mono-iodinated Impurity | - Incomplete di-iodination. - Poor solubility of the mono-iodinated intermediate. | - Increase the reaction time and/or temperature to drive the second iodination. - Ensure efficient stirring to maintain a homogeneous reaction mixture. - Consider a different solvent system to improve solubility. |
| Difficulty in Product Isolation | - Product is soluble in the reaction mixture. - Formation of an emulsion during workup. | - After the reaction, adjust the pH to 7-9 to precipitate the product.[1][2] - If an emulsion forms during extraction, add a saturated brine solution to break it. |
| Product is an intractable oil or gum | - Presence of impurities. - Residual solvent. | - Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification. - Ensure all solvents are thoroughly removed under reduced pressure. - Purify via column chromatography. |
| Reaction does not start | - Inactive reagents. - Insufficiently basic conditions. | - Use fresh, high-purity iodine and 2-isopropyl-1H-imidazole. - Ensure the base is fully dissolved and active. Consider using a stronger base or increasing its concentration. |
Experimental Protocols
Protocol 1: Iodination using Iodine and Sodium Hydroxide
This protocol is adapted from methods used for the synthesis of similar di-iodoimidazoles.[3]
Materials:
-
2-isopropyl-1H-imidazole
-
Iodine (I₂)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl) for pH adjustment
Procedure:
-
In a round-bottom flask, dissolve 2-isopropyl-1H-imidazole (1 equivalent) in an aqueous solution of sodium hydroxide (2.2 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve iodine (2.1 equivalents) in THF.
-
Slowly add the iodine solution dropwise to the cooled imidazole solution with vigorous stirring.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature for an additional 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the mixture with HCl to a pH of approximately 7-8.
-
A precipitate should form. Filter the solid and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate.
Data Presentation
Table 1: Effect of Reagent Stoichiometry on Yield
| Entry | Equivalents of I₂ | Equivalents of NaOH | Reaction Time (h) | Yield of this compound (%) |
| 1 | 2.0 | 2.2 | 6 | 75 |
| 2 | 2.1 | 2.2 | 6 | 85 |
| 3 | 2.5 | 2.2 | 6 | 87 (with potential for side products) |
| 4 | 2.1 | 3.0 | 6 | 88 |
Note: These are hypothetical data based on typical outcomes for similar reactions and are intended for illustrative purposes.
Table 2: Influence of Solvent on Reaction Outcome
| Entry | Solvent System | Temperature (°C) | Observations | Yield (%) |
| 1 | Water/THF | 0 to RT | Good slurry, easy to handle | 85 |
| 2 | Methanol | RT | Homogeneous solution, longer reaction time | 70 |
| 3 | DMF | RT | Faster reaction, but purification can be more complex | 80 |
Note: These are hypothetical data based on typical outcomes for similar reactions and are intended for illustrative purposes.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
Technical Support Center: Synthesis of 2-Isopropyl-4,5-diiodoimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-isopropyl-4,5-diiodoimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-isopropyl-4,5-diiodoimidazole?
A1: The synthesis of 2-isopropyl-4,5-diiodoimidazole typically starts with the commercially available 2-isopropylimidazole. The core of the synthesis is the iodination of the imidazole ring at the 4 and 5 positions. This is generally achieved using an iodinating agent in the presence of a base.
Q2: What are the potential major byproducts in the synthesis of 2-isopropyl-4,5-diiodoimidazole?
A2: The primary byproducts arise from incomplete or over-iodination of the imidazole ring. These can include mono-iodinated and tri-iodinated species. Depending on the reaction conditions, other impurities from side reactions may also be present.
-
2-isopropyl-4(5)-iodoimidazole (Mono-iodinated byproduct): Results from incomplete iodination.
-
1,2,4,5-tetraiodo-2-isopropylimidazole (Over-iodinated byproduct): Can form under harsh iodination conditions.
-
Unreacted 2-isopropylimidazole: Starting material that was not consumed in the reaction.
-
Isomeric diiodoimidazoles: Depending on the directing effects and reaction control, small amounts of other diiodo-isomers might form, although 4,5-diiodo is generally favored.
Q3: How can I purify the final product from these byproducts?
A3: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and may require some experimentation with solvents like ethanol, acetonitrile, or mixtures with water. For column chromatography, a silica gel stationary phase with a mobile phase gradient of ethyl acetate and hexanes is often effective.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2-isopropyl-4,5-diiodoimidazole.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Diiodo Product | Incomplete reaction. | Increase reaction time or temperature. Ensure stoichiometric amounts of the iodinating agent are used. |
| Poor quality of reagents. | Use fresh, high-purity 2-isopropylimidazole and iodinating agent. | |
| Suboptimal pH. | The pH of the reaction mixture can be critical. Adjust the amount of base to maintain the optimal pH for the iodination reaction. | |
| Presence of Mono-iodinated Byproduct | Insufficient iodinating agent. | Increase the molar ratio of the iodinating agent to the 2-isopropylimidazole. |
| Short reaction time. | Extend the reaction duration to allow for complete di-iodination. | |
| Formation of Tri-iodinated Byproduct | Excess iodinating agent. | Carefully control the stoichiometry of the iodinating agent. Add the iodinating agent portion-wise to the reaction mixture. |
| High reaction temperature. | Perform the reaction at a lower temperature to improve selectivity. | |
| Difficult Purification | Presence of multiple, closely related byproducts. | Optimize the reaction conditions to minimize byproduct formation. For purification, consider using a high-performance liquid chromatography (HPLC) system for better separation. |
| Oily product instead of solid. | This could be due to residual solvent or impurities. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. Ensure all solvents are removed under high vacuum. |
Experimental Protocols
A general experimental protocol for the synthesis of 2-isopropyl-4,5-diiodoimidazole is provided below. This is an illustrative procedure and may require optimization.
Synthesis of 2-isopropyl-4,5-diiodoimidazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-isopropylimidazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or methanol.
-
Addition of Base: Add a base, such as sodium hydroxide or potassium carbonate (2.2 eq), to the solution and stir until it dissolves.
-
Iodination: Cool the mixture in an ice bath. Slowly add a solution of iodine (2.1 eq) in the same solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of 2-isopropyl-4,5-diiodoimidazole.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis.
Technical Support Center: Purification of 4,5-diiodo-2-isopropyl-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4,5-diiodo-2-isopropyl-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The primary purification techniques for this compound and structurally related compounds are recrystallization and column chromatography. For the parent compound, 4,5-diiodo-1H-imidazole, methods such as recrystallization from ethanol and stirring the crude product in hot ethyl acetate have been reported.[1][2] Column chromatography using silica gel is also a widely used technique for purifying imidazole derivatives.[3][4]
Q2: What are the likely impurities in my crude this compound sample?
A2: Common impurities may include unreacted starting materials (2-isopropyl-1H-imidazole), mono-iodinated intermediates (e.g., 4-iodo-2-isopropyl-1H-imidazole), residual iodinating reagents (such as iodine and potassium iodide), and side-products from the reaction. The specific impurities will depend on the synthetic route employed.
Q3: How can I assess the purity of my this compound?
A3: Purity can be assessed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): To quantify the purity and identify impurities by their mass-to-charge ratio.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Troubleshooting Guides
Recrystallization
Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.
Problem: The compound does not dissolve in the recrystallization solvent, even at boiling point.
-
Cause: The solvent is not polar enough to dissolve the compound.
-
Solution:
-
Try a more polar solvent. For diiodoimidazoles, polar protic solvents like ethanol or methanol can be effective.[1]
-
Use a solvent mixture. Adding a small amount of a more polar co-solvent (e.g., adding a small amount of methanol to ethyl acetate) can increase solubility.
-
Problem: The compound dissolves in the cold recrystallization solvent.
-
Cause: The solvent is too polar, and the compound is too soluble.
-
Solution:
-
Select a less polar solvent.
-
Use a solvent mixture where the compound is soluble in one solvent at high temperature but insoluble in the other at low temperature (e.g., ethanol-water, ethyl acetate-hexanes).
-
Problem: No crystals form upon cooling.
-
Cause: The solution may be too dilute, or crystallization is slow to initiate.
-
Solution:
-
Concentrate the solution by boiling off some of the solvent.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.
-
Add a seed crystal of pure this compound.
-
Cool the solution to a lower temperature in an ice bath or refrigerator.
-
Problem: The purified product is still impure.
-
Cause: The chosen solvent may not effectively differentiate between the desired compound and the impurities. Some impurities may have co-crystallized.
-
Solution:
-
Perform a second recrystallization using the same or a different solvent system.
-
Consider an alternative purification method, such as column chromatography.
-
Column Chromatography
Flash column chromatography is a highly effective method for separating compounds with different polarities.[4]
Problem: The compound does not move from the origin on the TLC plate (Rf = 0).
-
Cause: The eluent (solvent system) is not polar enough.
-
Solution: Increase the polarity of the eluent. For silica gel chromatography, this is typically achieved by increasing the proportion of the more polar solvent (e.g., increasing the percentage of methanol in a dichloromethane/methanol mixture).[3]
Problem: All spots, including the product, run to the top of the TLC plate (Rf = 1).
-
Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., increasing the percentage of dichloromethane).
Problem: Poor separation between the product and impurities.
-
Cause: The polarity difference between the compound and impurities is small in the chosen eluent system.
-
Solution:
-
Optimize the eluent system by testing various solvent mixtures of different polarities. A common starting point for imidazole derivatives is a mixture of a non-polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) with a polar solvent like methanol (MeOH).[3][4]
-
Consider using a different stationary phase, such as alumina.
-
Problem: The compound streaks on the TLC plate or column.
-
Cause: The compound may be too acidic or basic for the stationary phase, it might be degrading on the silica gel, or the sample is overloaded.
-
Solution:
-
Add a small amount of a modifier to the eluent. For basic compounds like imidazoles, adding a small percentage (e.g., 1%) of triethylamine or ammonia can improve peak shape.
-
Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
-
Use a lower amount of crude material relative to the amount of stationary phase.
-
Experimental Protocols
Note: The following protocols are generalized based on methods for similar compounds and should be optimized for this compound.
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., dichloromethane). Pack a chromatography column with the slurry.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if a gradient elution is required. For example, start with 100% dichloromethane and gradually add methanol.[3][4]
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Quantitative Data Summary
| Purification Technique | Parameter | Typical Values/System | Reference |
| Recrystallization | Solvent | Ethanol | [1] |
| Solvent | Ethyl Acetate (with heating) | [2] | |
| Column Chromatography | Stationary Phase | Silica Gel | [3][4] |
| Eluent System | Dichloromethane/Methanol (e.g., 98:2 to 95:5) | [3] | |
| Eluent System | Ethyl Acetate/Methanol (e.g., 97:3 to 10:1) | [4] |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision-making flowchart for selecting a purification technique.
References
Technical Support Center: Overcoming Low Reactivity in Cross-Coupling Reactions with 4,5-diiodo-2-isopropyl-1H-imidazole
Welcome to the technical support center for cross-coupling reactions involving 4,5-diiodo-2-isopropyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low reactivity in cross-coupling reactions?
A1: The low reactivity of this compound can be attributed to a combination of electronic and steric factors. The imidazole ring is an electron-rich heterocycle, which can decrease the electrophilicity of the C-I bonds, making oxidative addition to the palladium catalyst more difficult. Additionally, the presence of two bulky iodine atoms and an isopropyl group can create significant steric hindrance around the reaction centers. For N-unprotected imidazoles, the acidic N-H proton can also interfere with the catalyst and base, leading to catalyst deactivation or undesired side reactions.
Q2: How can I control the selectivity between the C4 and C5 positions for mono-arylation?
A2: Achieving site-selectivity in the mono-arylation of this compound is a significant challenge. Generally, for N-protected dihaloimidazoles, the reactivity order for Suzuki-Miyaura coupling is C2 > C5 > C4.[1] For 4,5-diiodoimidazoles, selective reaction at one iodo-position over the other is influenced by the choice of ligand, catalyst, and reaction conditions. Sterically bulky ligands can favor reaction at the less hindered position. Careful optimization of the reaction temperature and time can also favor mono-substitution.
Q3: What is the role of N-protection on the reactivity of the imidazole core?
A3: N-protection of the imidazole is crucial for improving reactivity and preventing side reactions. The acidic proton on the unprotected imidazole can be deprotonated by the base, leading to the formation of an imidazolate anion which can act as a ligand and inhibit the palladium catalyst.[2] Common protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) or Trityl can enhance the substrate's solubility and prevent catalyst deactivation, leading to higher yields and better selectivity.
Q4: I am observing a significant amount of homocoupling of my boronic acid/alkyne. What can I do to minimize this?
A4: Homocoupling is a common side reaction in cross-coupling chemistry. To minimize it, ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen, which can promote homocoupling. Using a pre-catalyst or ensuring the complete reduction of Pd(II) to Pd(0) before the addition of the coupling partners can also be beneficial. Additionally, adjusting the stoichiometry of the reactants, particularly using a slight excess of the diiodoimidazole substrate, can favor the desired cross-coupling pathway.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem 1: Low to no conversion of the starting material.
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity | Use a pre-formed Pd(0) catalyst or ensure in-situ reduction of the Pd(II) source. Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). |
| Ineffective Base | Screen a range of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be critical for activating the boronic acid. |
| Poor Ligand Choice | The ligand plays a crucial role in stabilizing the catalyst and facilitating the reaction. For diiodoimidazoles, bulky, electron-rich phosphine ligands are often effective.[1] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Microwave heating can sometimes improve yields for sluggish reactions. |
| Solvent Effects | The choice of solvent can influence the solubility of reactants and the stability of the catalyst. Screen solvents like dioxane, THF, or DMF, often with the addition of water. |
Problem 2: Poor selectivity, leading to a mixture of mono- and di-arylated products.
| Possible Cause | Troubleshooting Step |
| Reaction Time/Temperature | Monitor the reaction closely by TLC or GC-MS and stop it once the desired mono-arylated product is maximized. Lowering the reaction temperature can also improve selectivity. |
| Ligand Influence | The steric and electronic properties of the ligand can significantly impact selectivity. Less sterically demanding ligands might favor di-substitution. Experiment with different phosphine ligands to find the optimal balance for mono-arylation.[1] |
| Stoichiometry | Use an excess of the this compound relative to the boronic acid to favor mono-substitution. |
Sonogashira Coupling
Problem: Low yield of the desired alkynylated imidazole.
| Possible Cause | Troubleshooting Step |
| Copper Co-catalyst Issues | Ensure the copper(I) source (e.g., CuI) is fresh and of high purity. In some cases, a copper-free Sonogashira protocol might be beneficial to avoid homocoupling of the alkyne. |
| Base Incompatibility | An amine base like triethylamine or diisopropylethylamine is commonly used.[3] Ensure the base is dry and freshly distilled. If using an inorganic base, ensure it is finely powdered. |
| Catalyst Poisoning | The terminal alkyne or the imidazole substrate can potentially poison the catalyst. Using a higher catalyst loading or a more robust catalyst system may be necessary. |
| N-H Interference | If using an N-unprotected imidazole, consider protecting the nitrogen to prevent interference with the catalyst and base.[4] |
Heck Coupling
Problem: Low conversion and/or formation of multiple products.
| Possible Cause | Troubleshooting Step |
| Inefficient Catalyst System | Screen different palladium sources (e.g., Pd(OAc)₂) and phosphine ligands. Phosphine-free conditions with a phase-transfer catalyst (Jeffery conditions) can sometimes be effective for iodoarenes. |
| Incorrect Base | A hindered amine base is often used in Heck reactions.[5] Optimize the choice and amount of base. |
| Alkene Reactivity | Electron-deficient alkenes are generally more reactive in the Heck reaction. For less reactive alkenes, higher temperatures and longer reaction times may be required. |
| Regioselectivity Issues | The regioselectivity of the alkene insertion can be an issue. The choice of ligand and additives can influence the regiochemical outcome. |
Buchwald-Hartwig Amination
Problem: Low yield of the aminated product or N-arylation of the imidazole ring.
| Possible Cause | Troubleshooting Step |
| Catalyst and Ligand Choice | This reaction is highly dependent on the ligand. Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).[6] |
| Strong Base Issues | Strong bases like NaOt-Bu or LHMDS are typically used. However, they can lead to side reactions with sensitive substrates. Consider using a weaker base like K₃PO₄ or Cs₂CO₃. |
| Competition between C-N and N-N coupling | For N-unprotected imidazoles, N-arylation can be a competing reaction. Protecting the imidazole nitrogen is highly recommended to ensure selective C-N bond formation at the iodo-positions. |
| Amine Reactivity | Sterically hindered or less nucleophilic amines may require more forcing conditions (higher temperature, longer reaction time). |
Data Summary
The following table summarizes general conditions that can be used as a starting point for optimizing cross-coupling reactions with this compound. Please note that these are general guidelines and specific conditions will need to be optimized for each substrate combination.
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd₂(dba)₃ | P(p-F-Ph)₃, PPh₃, or bulky phosphines[1] | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, THF/H₂O, DMF | 80-120 |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, i-Pr₂NEt | THF, DMF | Room Temp - 80 |
| Heck | Pd(OAc)₂ | PPh₃ or none (Jeffery cond.) | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, RuPhos, or other bulky phosphines | NaOt-Bu, LHMDS, K₃PO₄ | Toluene, Dioxane | 80-110 |
Experimental Protocols
The following are representative experimental protocols that can be adapted for reactions with this compound. Note: These are general procedures and must be optimized for your specific substrates and reaction scale.
General Procedure for Suzuki-Miyaura Coupling (Mono-arylation)
-
To an oven-dried reaction vessel, add N-protected this compound (1.2 equiv.), arylboronic acid (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling
-
To an oven-dried reaction vessel, add N-protected this compound (1.0 equiv.), terminal alkyne (1.2 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-3 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., THF) and a degassed amine base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature or with gentle heating until completion (monitor by TLC or GC-MS).
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Visualizations
Logical Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion issues.
Experimental Workflow for a Generic Cross-Coupling Reaction
Caption: General experimental workflow for cross-coupling.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
preventing deiodination of 4,5-diiodo-2-isopropyl-1H-imidazole during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the deiodination of 4,5-diiodo-2-isopropyl-1H-imidazole during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem for this compound?
A1: Deiodination is the chemical process of removing one or more iodine atoms from a molecule. For this compound, this is a significant issue as it leads to the formation of mono-iodinated or completely deiodinated impurities, reducing the yield of the desired di-iodinated product and complicating purification. The carbon-iodine (C-I) bond is relatively weak compared to other carbon-halogen bonds, making it more susceptible to cleavage under certain reaction conditions.[1]
Q2: What are the common causes of deiodination during reactions with this compound?
A2: Deiodination of this compound can be triggered by several factors, including:
-
Elevated Temperatures: High reaction temperatures can provide the energy needed to break the C-I bond.
-
Certain Reagents: Strong bases, reducing agents, and even some nucleophiles can promote deiodination.
-
Catalyst Systems: Highly active or poorly chosen palladium catalysts and ligands in cross-coupling reactions can lead to hydrodehalogenation, a common side reaction where iodine is replaced by hydrogen.[2][3]
-
Light Exposure: Iodinated compounds can be light-sensitive and undergo photochemical dehalogenation, especially in the presence of a hydrogen donor.[4][5]
-
Presence of Hydrogen Donors: Solvents like alcohols, trace amounts of water, or certain amine bases can act as hydrogen sources for hydrodehalogenation.[3]
Q3: How can I detect if deiodination is occurring in my reaction?
A3: Deiodination can be monitored by techniques such as:
-
Thin Layer Chromatography (TLC): The appearance of new, typically more polar spots corresponding to the mono-iodinated and non-iodinated imidazole derivatives.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method to identify the masses of the starting material and any deiodinated byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can show new signals in the aromatic region, while changes in the integration of signals can indicate the extent of deiodination.
Troubleshooting Guides
This section provides structured guidance for troubleshooting deiodination in common reaction types involving this compound.
Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Issue: Significant formation of mono-iodo or 2-isopropyl-1H-imidazole byproducts is observed.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| High Reaction Temperature | - Reduce the reaction temperature in 10-20 °C increments.- Consider using a microwave reactor to shorten reaction times at a given temperature. | Lower temperatures decrease the likelihood of thermal C-I bond cleavage.[2] |
| Inappropriate Catalyst/Ligand | - Switch to a catalyst with bulkier, electron-rich phosphine ligands (e.g., SPhos, XPhos).- Use a well-defined palladium pre-catalyst instead of generating the active species in situ. | Bulky ligands can stabilize the palladium center and disfavor side reactions like hydrodehalogenation.[2] |
| Incorrect Base | - Use a weaker, non-nucleophilic base (e.g., K2CO3, Cs2CO3) instead of strong bases like alkoxides.- Ensure the base is anhydrous. | Strong bases can directly promote deiodination. Carbonate bases are often milder. |
| Problematic Solvent | - Replace protic solvents (e.g., alcohols) or high-boiling point polar aprotic solvents (e.g., DMF, dioxane) with less hydrogen-donating solvents like toluene or THF.[6] | This minimizes the source of hydrogen for hydrodehalogenation.[3] |
| Presence of Oxygen | - Ensure thorough degassing of the solvent and reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon). | Oxygen can degrade the catalyst, leading to the formation of palladium black and promoting side reactions. |
| Light Exposure | - Conduct the reaction in a flask wrapped in aluminum foil or in a dark environment. | To prevent potential photochemical dehalogenation.[4] |
Guide 2: Nucleophilic Substitution and General Reactions
Issue: Loss of one or both iodine atoms when reacting with nucleophiles or other reagents.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| Reaction Temperature Too High | - Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. | Minimizes thermal decomposition and side reactions. |
| Strongly Basic or Reducing Nucleophile | - If possible, use a less basic or non-reducing nucleophile.- Protect the N-H of the imidazole ring to reduce the electron density of the ring system. | A less electron-rich imidazole ring is generally more stable towards dehalogenation. N-protection can also prevent unwanted side reactions at the nitrogen atom.[7] |
| Extended Reaction Time | - Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | Prolonged exposure to reaction conditions can lead to product degradation. |
| Photochemical Instability | - Protect the reaction from light, especially if the reaction is run for an extended period. | Iodinated compounds can be susceptible to degradation upon light exposure.[5] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction with Minimized Deiodination
-
Reagent Preparation:
-
Thoroughly dry all glassware in an oven at >100 °C overnight and cool under a stream of inert gas (Argon or Nitrogen).
-
Use anhydrous solvents. If necessary, distill solvents from an appropriate drying agent.
-
Degas the solvent by sparging with argon for at least 30 minutes or by using the freeze-pump-thaw method (3 cycles).
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K2CO3, 2.0-3.0 eq.).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and the ligand (if required).
-
Add the degassed solvent via syringe.
-
-
Reaction Execution:
-
Wrap the reaction flask in aluminum foil to protect it from light.
-
Stir the reaction mixture at a controlled, moderate temperature (e.g., start at 50-60 °C).
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Proceed with standard aqueous work-up and extraction.
-
Purify the crude product by column chromatography.
-
Visualizations
References
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. jmcct.com [jmcct.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [Stability of iodinated contrast media in UV-laser irradiation and toxicity of the photoproducts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Reactions with 4,5-diiodo-2-isopropyl-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 4,5-diiodo-2-isopropyl-1H-imidazole in Suzuki-Miyaura cross-coupling reactions. The information provided is intended to assist in optimizing catalyst loading and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for Suzuki reactions with this compound?
A1: For initial explorations with this compound, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1] The optimal loading is highly dependent on the specific reaction conditions, including the boronic acid partner, solvent, base, and temperature. It is often possible to lower the catalyst loading to as little as 0.0025 mol% without a significant loss of efficiency in some systems.[2]
Q2: Which palladium catalysts are recommended for this type of sterically hindered diiodoimidazole substrate?
A2: For sterically hindered substrates like this compound, palladium catalysts with bulky, electron-rich phosphine ligands are often preferred.[3][4] Pre-catalysts such as XPhos Pd G2 or G4 can be effective.[5][6] The choice of ligand is crucial for promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[7]
Q3: Can I perform a sequential Suzuki coupling on the diiodoimidazole?
A3: Yes, sequential mono-arylation at each C-I bond is feasible. By carefully selecting the palladium catalyst and reaction conditions, it is possible to achieve regioselective Suzuki couplings at either of the iodo positions on the dihaloazole.[8][9]
Q4: My reaction is showing low yield. What are the most common causes?
A4: Low yields in Suzuki reactions can stem from several factors.[10][11] Common issues include inefficient catalyst activation, catalyst deactivation, homo-coupling of the boronic acid, or incomplete reaction.[11] It is also important to ensure all reagents are pure and the reaction is performed under an inert atmosphere to prevent catalyst oxidation.[10]
Q5: How can I minimize the formation of byproducts?
A5: Byproduct formation, such as homo-coupling of the boronic acid, can be minimized by using an appropriate excess of the boronic acid and ensuring efficient stirring, especially in biphasic reaction mixtures.[12] The choice of a bulky ligand can also help to suppress homo-coupling.[12] Additionally, carefully controlling the reaction temperature and time can reduce the formation of degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Ensure the palladium catalyst is not degraded. Use a fresh batch or a pre-catalyst. |
| Insufficiently strong base | Try a stronger base such as K₃PO₄ or Cs₂CO₃.[1] | |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for any degradation of starting materials or product. | |
| Poor solvent choice | Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, THF/water) to improve solubility and reaction rate.[13] | |
| Low Yield with Starting Material Consumption | Catalyst deactivation | The nitrogen atoms in the imidazole ring can coordinate to the palladium center, inhibiting the catalytic cycle.[5] Consider using a ligand that can mitigate this effect. |
| Product inhibition | The product itself may be inhibiting the catalyst.[5] Try to run the reaction at a lower concentration. | |
| Protodeboronation of the boronic acid | Use a more stable boronic acid derivative (e.g., a pinacol ester) or milder reaction conditions.[12] | |
| Formation of Homo-coupling Byproducts | Presence of oxygen | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[10][12] |
| Inappropriate ligand | Use a bulkier phosphine ligand to sterically hinder the homo-coupling pathway.[12] | |
| Poor Reproducibility | Inconsistent reagent quality | Ensure the purity of all starting materials, especially the boronic acid and the diiodoimidazole. |
| Variations in reaction setup | Standardize the degassing procedure, stirring rate, and heating method for all experiments. | |
| Moisture sensitivity | Ensure all glassware is oven-dried and solvents are anhydrous, particularly if using water-sensitive bases. |
Experimental Protocols
General Procedure for Optimizing Catalyst Loading in a Suzuki-Miyaura Reaction
-
Reaction Setup: To a dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (argon or nitrogen) three to five times to remove oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst and ligand (if not using a pre-catalyst) and dissolve in a small amount of the degassed solvent. Add this solution to the reaction mixture via syringe. For initial screening, catalyst loading can be varied from 0.5 mol% to 5 mol%.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical ranges for key reaction parameters in Suzuki-Miyaura couplings of haloimidazoles. Optimal conditions for this compound should be determined experimentally.
| Parameter | Typical Range | Notes |
| Catalyst Loading (mol%) | 0.05 - 7 | Can be significantly lowered with highly active catalysts.[1][4] |
| Boronic Acid (equiv) | 1.1 - 2.0 | A slight excess is generally used to drive the reaction to completion.[1] |
| Base (equiv) | 2.0 - 3.0 | The choice of base can significantly impact the reaction outcome.[10] |
| Temperature (°C) | 60 - 120 | Higher temperatures may be required for less reactive substrates.[1][14] |
| Reaction Time (h) | 5 - 24 | Dependent on catalyst activity, temperature, and substrate reactivity.[1] |
Visualizations
Caption: Workflow for optimizing catalyst loading in Suzuki reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. arkat-usa.org [arkat-usa.org]
troubleshooting poor solubility of 4,5-diiodo-2-isopropyl-1H-imidazole in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 4,5-diiodo-2-isopropyl-1H-imidazole in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which solvents should I consider as a starting point for dissolving this compound?
A2: A good starting point is to screen a range of solvents with varying polarities. Polar aprotic solvents are often effective for dissolving compounds with both polar and nonpolar functionalities. Consider the solvents listed in the table below.
Q3: Can I heat the mixture to improve solubility?
A3: Yes, in many cases, heating can significantly increase the solubility of a compound.[3] However, it is crucial to first assess the thermal stability of this compound to avoid degradation. We recommend performing a preliminary thermal stability test on a small sample before heating the bulk material for an extended period.
Q4: Are there any known solvent systems for improving the solubility of similar imidazole derivatives?
A4: Yes, a patent for a solvent system for other imidazole derivatives describes a mixture of a polar solvent, a polyhydric alcohol (as a solubilizing agent), a nonionic or amphoteric surfactant, and a cosmetic humectant.[4] Another approach involves using a primary carboxylic acid, a polar solvent, a solubilizer, and a surfactant.[4] These types of formulations could be adapted and tested for your specific compound.
Troubleshooting Guide
Issue: this compound is not dissolving in my chosen reaction solvent.
This guide provides a systematic approach to troubleshoot and overcome solubility challenges.
Step 1: Systematic Solvent Screening
The initial step is to perform a systematic solvent screening to identify a suitable solvent or solvent system. The following table provides a list of candidate solvents categorized by their polarity.
| Solvent Category | Examples | Rationale for Use | Potential Issues |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), N-Methyl-2-pyrrolidone (NMP) | Good for dissolving compounds with both polar and nonpolar character.[5] | High boiling points can make removal difficult.[5] |
| Polar Protic | Methanol, Ethanol, Isopropanol | The imidazole core may show some solubility due to hydrogen bonding. | The hydrophobic iodine and isopropyl groups may limit solubility. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity, can solvate a range of compounds. | Peroxide formation can be a safety concern with prolonged storage. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Effective for many organic compounds. | Potential toxicity and environmental concerns. |
| Aromatic Hydrocarbons | Toluene, Xylene | May be suitable if the compound is predominantly nonpolar. | Generally low polarity. |
Experimental Protocol: Small-Scale Solubility Test
-
Weigh approximately 1-5 mg of this compound into a small vial.
-
Add a measured volume (e.g., 0.1 mL) of the test solvent.
-
Vortex or sonicate the mixture at room temperature for 1-2 minutes.
-
Visually inspect for dissolution.
-
If not fully dissolved, incrementally add more solvent (e.g., 0.1 mL at a time) and repeat step 3, up to a total volume of 1 mL.
-
If the compound remains insoluble at room temperature, cautiously heat the mixture in a controlled manner (e.g., in a heated water bath) while monitoring for any signs of degradation (color change, precipitate formation).[3]
-
Record your observations for each solvent tested.
Step 2: Employing Solubilization Techniques
If a single solvent is not effective, consider the following techniques:
-
Co-solvents: Use a mixture of two or more miscible solvents. For example, a small amount of a highly polar solvent like DMSO or DMF can be added to a less polar solvent to enhance solubility.
-
pH Adjustment: The imidazole moiety is basic and can be protonated in acidic media to form a more soluble salt.[1] Conversely, the N-H proton can be removed under strongly basic conditions.
-
Acidification: Add a small amount of a non-nucleophilic acid (e.g., a solution of HCl in an organic solvent) to your reaction mixture.
-
Basification: Add a non-nucleophilic organic base (e.g., DBU, DIPEA) if your reaction conditions are compatible.
-
-
Solubilizing Agents: Consider the use of additives that can aid in solubilization, such as surfactants or cyclodextrins.[4][6] The choice of agent will be highly dependent on the nature of your reaction.
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting poor solubility.
Logical Relationship for Solvent Selection
Caption: Structural features influencing solvent choice.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US5461068A - Imidazole derivative tincture and method of manufacture - Google Patents [patents.google.com]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Steric Hindrance in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage steric hindrance from bulky substituents, such as the isopropyl group, in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is the isopropyl group particularly challenging in coupling reactions?
A: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents. The isopropyl group (-CH(CH₃)₂) is particularly challenging because its branched nature creates significant steric congestion around the reaction center. This bulk can impede the approach of the metal catalyst to the substrates, hinder the necessary conformational changes within the catalytic cycle, and ultimately slow down or prevent key steps like oxidative addition and reductive elimination.
Q2: Which coupling reactions are most affected by steric hindrance from isopropyl groups?
A: Palladium-catalyzed cross-coupling reactions are particularly sensitive to steric effects. Key reactions where ortho-isopropyl groups can drastically reduce yields or prevent reactivity include:
-
Suzuki-Miyaura Coupling: The formation of a C(sp²)-C(sp²) bond between an organoboron reagent and an organohalide. Steric bulk can hinder the transmetalation step.
-
Buchwald-Hartwig Amination: The formation of a C-N bond between an aryl halide and an amine. Severe hindrance on either coupling partner can prevent the formation of the key palladium-amide complex.[1][2]
-
Sonogashira Coupling: The coupling of a terminal alkyne with an aryl or vinyl halide. High steric demand can make the coupling difficult, often requiring higher temperatures.[3][4]
-
Heck Reaction: The reaction of an unsaturated halide with an alkene. Highly substituted alkenes are challenging substrates due to steric hindrance.[5][6][7]
Q3: What is the primary strategy for overcoming isopropyl-induced steric hindrance?
A: The most critical factor is the choice of ligand coordinated to the palladium catalyst. For sterically demanding substrates, bulky and electron-rich monodentate phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are generally required.[8][9] These ligands promote the formation of highly reactive, monoligated Pd(0) species, which are less sterically encumbered and more readily undergo oxidative addition. The ligand's bulk also facilitates the final reductive elimination step to release the product.[10][11]
Troubleshooting Guide: Low Yield & Reaction Failure
Q4: My Suzuki coupling with a 2,6-diisopropylphenyl boronic acid is giving low to no yield. What should I try first?
A: This is a classic sterically challenging coupling. Here is a step-by-step troubleshooting approach:
-
Evaluate Your Ligand: Standard ligands like PPh₃ are often ineffective. Switch to a bulky, electron-rich phosphine ligand designed for hindered substrates. AntPhos has shown unique effectiveness for extremely hindered aryl-alkyl couplings.[12] For aryl-aryl couplings, consider ligands from the Buchwald family (e.g., SPhos, RuPhos) or sterically demanding NHC ligands.[8][9]
-
Check Your Base and Solvent: The base is crucial. For hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. The solvent also plays a key role; anhydrous, polar aprotic solvents like dioxane or toluene are common starting points.[9][13]
-
Increase Temperature: Sterically hindered reactions often require more thermal energy to overcome activation barriers. If you are running the reaction at 80 °C, try increasing it to 110 °C (toluene) or even 140 °C (xylenes).[12] Microwave irradiation can also be effective at reaching higher temperatures quickly and may improve yields.[9][14]
-
Consider Protodeboronation: A common side reaction, especially with bulky ligands and strong bases, is protodeboronation, where the boronic acid is replaced by a hydrogen atom.[15] Ensure your reaction is strictly anhydrous, as water can facilitate this side reaction. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.[11]
Q5: I am attempting a Buchwald-Hartwig amination with 2,6-diisopropylaniline and observe mainly starting material. What are the key parameters to adjust?
A: Coupling with 2,6-diisopropylaniline is extremely demanding. Your choice of catalyst system is paramount.
-
Catalyst System: Use a catalyst system known for high activity with hindered substrates. Palladium precatalysts combined with bulky dialkylbiaryl phosphine or NHC ligands are essential. For example, using Pd₂(dba)₃ with a ligand like 1,3-bis(2,6-diisopropylphenyl)-imidazolinium chloride (SIPr·HCl) is a robust choice.[16]
-
Base Selection: A strong, non-nucleophilic base is required. Lithium bis(trimethylsilyl)amide (LHMDS) is often effective in these cases as it is strong enough to deprotonate the amine without interfering with the catalyst.[16] Sodium or potassium tert-butoxide are also commonly used.[17]
-
Reaction Time and Temperature: These reactions can be slow. Monitor the reaction by TLC or LC-MS over an extended period (24-72 hours). If the reaction is sluggish at room temperature, gentle heating (e.g., 60-80 °C) may be necessary.[16]
Q6: My Sonogashira reaction with an ortho-isopropyl aryl iodide is failing. What are common points of failure?
A: While the Sonogashira is robust, steric hindrance can be an issue.
-
Copper Co-catalyst: Ensure your copper(I) source (typically CuI) is fresh and active. Oxygen can deactivate the copper catalyst and promote unwanted alkyne homocoupling (Glaser coupling). Running the reaction under strictly anaerobic conditions is critical.[4]
-
Base/Solvent: An amine base like triethylamine or diisopropylamine is typically used, often serving as both the base and solvent.[3][18] For hindered substrates, higher boiling point solvents like DMF may be needed to allow for higher reaction temperatures.[4]
-
Temperature: Room temperature may be insufficient for hindered substrates. Heating the reaction to 60-100 °C is a common strategy to drive the coupling to completion.[3]
Data Presentation: Ligand Performance in Hindered Couplings
The selection of the correct ligand is the most critical variable in overcoming steric hindrance. Below are tables summarizing the performance of different ligands in challenging coupling reactions involving sterically bulky substrates.
Table 1: Ligand Evaluation for the Suzuki-Miyaura Coupling of 2,4,6-Triisopropylphenyl Bromide and Cyclohexylboronic Acid [12]
| Entry | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | BI-DIME | Toluene | 110 | 12 | 31 |
| 2 | AntPhos | Toluene | 110 | 12 | 58 |
| 3 | AntPhos | Xylenes | 140 | 12 | 63 |
| 4 | DPPF | Toluene | 110 | 24 | 0 |
| 5 | SPhos | Toluene | 110 | 24 | 3 |
| 6 | XPhos | Toluene | 110 | 24 | 0 |
| 7 | RuPhos | Toluene | 110 | 24 | 0 |
| 8 | PCy₃ | Toluene | 110 | 24 | 0 |
Reaction Conditions: 1 mol% Pd(OAc)₂, 2 mol% Ligand, K₃PO₄ as base.
Table 2: Base and Ligand Optimization for the Buchwald-Hartwig Amination of 2-Bromo-13α-estrone 3-methyl ether with Aniline [17]
| Entry | Palladium Source | Ligand | Base | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | X-Phos | DBU | 110 | 35 |
| 2 | Pd(OAc)₂ | X-Phos | KOt-Bu | 110 | 81 |
| 3 | Pd(OAc)₂ | X-Phos | KOt-Bu | 100 | 83 |
| 4 | Pd(OAc)₂ | X-Phos | NaOt-Bu | 110 | 79 |
| 5 | Pd(OAc)₂ | X-Phos | NaOt-Bu | 100 | 78 |
| 6 | Pd(OAc)₂ | X-Phos | Cs₂CO₃ | 110 | 0 |
| 7 | Pd(OAc)₂ | BINAP | DBU | 110 | 25 |
| 8 | Pd(OAc)₂ | BINAP | KOt-Bu | 110 | 54 |
Reaction Conditions: 1.2 equiv aniline, 10 mol% Pd(OAc)₂, 10 mol% Ligand, in Toluene for 24h.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Hindered Aryl Bromide [16]
This protocol utilizes a highly active catalyst system suitable for sterically demanding substrates.
Reagents & Equipment:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Hindered amine (e.g., 2,6-diisopropylaniline) (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 0.01 equiv)
-
1,3-bis(2,6-diisopropylphenyl)-imidazolinium chloride (SIPr·HCl) (0.04 mmol, 0.04 equiv)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mL, 1.5 equiv, 1.0 M solution in THF)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Septum, argon/nitrogen line, and vacuum source
Procedure:
-
To the oven-dried Schlenk tube, add the aryl bromide, amine (if solid), Pd₂(dba)₃, and SIPr·HCl ligand.
-
Seal the tube with the septum and evacuate and backfill with argon three times.
-
Add the anhydrous solvent via syringe, followed by the liquid amine if applicable.
-
Add the LHMDS solution dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 22 °C to 80 °C).
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 10 to 72 hours.
-
Upon completion, quench the reaction by diluting with diethyl ether and filtering through a pad of Celite®.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling of a Hindered Aryl Halide [3]
Reagents & Equipment:
-
Aryl halide (e.g., 1-iodo-2-isopropylbenzene) (0.81 mmol, 1.0 equiv)
-
Terminal alkyne (0.89 mmol, 1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.04 mmol, 0.05 equiv)
-
Copper(I) iodide (CuI) (0.02 mmol, 0.025 equiv)
-
Diisopropylamine (5.67 mmol, 7.0 equiv)
-
Anhydrous THF (5 mL)
-
Round-bottom flask with a magnetic stir bar
-
Standard workup and purification equipment
Procedure:
-
To a round-bottom flask, add the aryl halide and dissolve it in THF at room temperature.
-
Sequentially add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne to the solution.
-
Stir the reaction at room temperature. For hindered substrates, heating may be required (e.g., reflux).
-
Monitor the reaction for 3-12 hours until completion (as judged by TLC).
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional ether.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Visualizations
Caption: A troubleshooting workflow for low-yield sterically hindered coupling reactions.
Caption: A guide for selecting ligands based on substrate steric hindrance.
Caption: Simplified Suzuki catalytic cycle highlighting steps impacted by steric hindrance.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sonogashira Coupling [organic-chemistry.org]
reaction monitoring of 4,5-diiodo-2-isopropyl-1H-imidazole transformations by NMR or LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the chemical transformations of 4,5-diiodo-2-isopropyl-1H-imidazole using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
NMR Reaction Monitoring
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poorly resolved or broad peaks in ¹H NMR spectrum. | 1. Inhomogeneous sample (poor solubility).[1] 2. Sample is too concentrated.[1] 3. Suboptimal spectrometer shimming.[1] 4. Presence of paramagnetic impurities. | 1. Try a different deuterated solvent (e.g., DMSO-d₆, Acetone-d₆) to improve solubility.[1] 2. Dilute the sample. 3. Re-shim the instrument. For fast reactions, automated shimming may not be feasible, so initial proper shimming is crucial.[2][3] 4. Purify the starting material or use a metal scavenger if applicable. |
| Disappearance or significant broadening of the N-H proton signal. | 1. Chemical exchange with residual water or acidic/basic impurities.[1] 2. Tautomerism.[4] | 1. Use freshly opened deuterated solvent. To confirm, add a drop of D₂O; the N-H peak should disappear.[1] 2. Acquire the spectrum at a lower temperature to slow down the exchange rate. |
| Inaccurate integration of signals for quantitative analysis. | 1. Overlapping peaks of reactants, intermediates, and products.[1] 2. Baseline distortion. 3. Poor signal-to-noise ratio. | 1. Try a different deuterated solvent to induce chemical shift changes.[1] Consider using a higher field NMR spectrometer for better resolution. 2. Apply baseline correction during data processing. 3. Increase the number of scans. Ensure proper pulse calibration and acquisition parameters. |
| Unexpected peaks in the spectrum. | 1. Presence of rotamers or diastereomers.[1] 2. Formation of unforeseen side-products. 3. Contamination from reagents or solvents (e.g., ethyl acetate).[1] | 1. Acquire the spectrum at a higher temperature to see if peaks coalesce.[1] 2. Use 2D NMR techniques (e.g., COSY, HSQC) to help identify the structure of the unknown species. 3. Purify the sample thoroughly. To remove residual ethyl acetate, dichloromethane can be used as a displacement solvent before final drying.[1] |
LC-MS Analysis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor peak shape or tailing. | 1. Inappropriate mobile phase pH for the imidazole ring. 2. Secondary interactions with the stationary phase. 3. Column overload. | 1. Adjust the mobile phase pH. For imidazoles, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape by ensuring consistent protonation. 2. Consider a different column chemistry, such as one with end-capping or a mixed-mode column.[5][6] 3. Dilute the sample. |
| Low sensitivity or no detection of the diiodo-imidazole. | 1. Inefficient ionization in the MS source. 2. In-source fragmentation. 3. The compound is not eluting from the column. | 1. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature).[6] Use positive electrospray ionization (ESI) mode, as the imidazole nitrogen is basic. 2. Reduce the fragmentation voltage (in-source CID). 3. Use a stronger mobile phase (higher organic content) or a different stationary phase. |
| Inconsistent retention times. | 1. Changes in mobile phase composition. 2. Column degradation or contamination. 3. Fluctuations in column temperature. | 1. Prepare fresh mobile phase daily and ensure proper mixing/degassing. 2. Use a guard column and flush the column regularly.[5] 3. Use a column oven to maintain a consistent temperature.[6] |
| Ambiguous identification of halogenated compounds. | 1. Complex mass spectrum with multiple isotopic peaks. 2. Matrix effects from the reaction mixture.[7][8] | 1. Look for the characteristic isotopic pattern of iodine (¹²⁷I is 100% abundant). For diiodo compounds, the M+2 peak will be absent, but the molecular weight will be significantly higher. Automated tools can help identify halogenated compounds based on isotopic profiles.[9][10] 2. Prepare samples in a clean solvent and use a sample cleanup method (e.g., solid-phase extraction) if the matrix is complex. |
Frequently Asked Questions (FAQs)
Q1: Which NMR solvent is best for monitoring reactions of this compound?
A1: The choice of solvent depends on the reaction conditions and the solubility of all components. Chloroform-d (CDCl₃) is a common starting point. However, if solubility is an issue or if peak overlap occurs, consider more polar solvents like acetone-d₆ or DMSO-d₆.[1] It is crucial that the chosen solvent does not react with any of the reactants or reagents.
Q2: How can I quantify the conversion of my reaction using ¹H NMR?
A2: To quantify the reaction progress, integrate a well-resolved signal from the starting material and a distinct signal from the product. The relative integration values, corrected for the number of protons each signal represents, will give you the molar ratio of the two species. For better accuracy, you can add an internal standard with a known concentration that does not react with the reaction components and has a signal in a clear region of the spectrum.
Q3: What are the expected isotopic patterns for this compound in an MS spectrum?
A3: Iodine has only one stable isotope, ¹²⁷I. Therefore, you will not see the typical isotopic clusters associated with chlorine or bromine. The key diagnostic feature will be the high mass of the molecule due to the two iodine atoms. The molecular ion peak (M+) will be the most abundant, and you should look for its corresponding protonated molecule [M+H]⁺ in positive ESI mode.
Q4: What type of HPLC column is suitable for separating iodinated imidazoles?
A4: A standard C18 reversed-phase column is a good starting point. Due to the basic nature of the imidazole ring, using a mobile phase with a low concentration of an acid like formic acid (0.1%) can help achieve better peak shapes by ensuring consistent protonation of the analyte. For more challenging separations, mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, can be effective for nitrogen-containing heterocycles.[5][6]
Experimental Protocols
General Protocol for In Situ ¹H NMR Reaction Monitoring
-
Preparation: Run a preliminary ¹H NMR of your starting material (this compound) and any other reagents to identify characteristic, well-resolved peaks.
-
Reaction Setup: In an NMR tube, dissolve the limiting reagent in a suitable deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum (t=0) of the initial solution.
-
Initiation: Add the final reagent to initiate the reaction and mix thoroughly but gently.
-
Data Acquisition: Immediately place the NMR tube in the spectrometer and start acquiring spectra at regular time intervals. Use a pseudo-2D experiment setup if available on your spectrometer.[11]
-
Processing: Process the series of spectra to observe the decrease in the starting material's signal intensity and the increase in the product's signal intensity over time.
-
Analysis: Calculate the relative integrals of the chosen peaks to determine the reaction kinetics.
General Protocol for LC-MS Reaction Monitoring
-
Method Development: Develop an LC method capable of separating the starting material, key intermediates, and the final product. A typical starting point would be a C18 column with a water/acetonitrile gradient, both containing 0.1% formic acid.
-
MS Optimization: Infuse a solution of the starting material into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure) for maximum signal intensity of the [M+H]⁺ ion.
-
Reaction Sampling: At various time points, withdraw a small aliquot from the reaction mixture.
-
Quenching & Dilution: Immediately quench the reaction in the aliquot (if necessary) and dilute it with the initial mobile phase to a suitable concentration for LC-MS analysis.
-
Injection: Inject the prepared sample onto the LC-MS system.
-
Data Analysis: Monitor the extracted ion chromatograms (EICs) for the mass-to-charge ratios (m/z) corresponding to the [M+H]⁺ of the starting material and expected products. The peak areas will be proportional to their concentrations.
Quantitative Data Summary
The following table provides hypothetical, yet representative, data for monitoring a Suzuki coupling reaction where one iodine atom of this compound is replaced by a phenyl group.
| Time (minutes) | % Conversion (by ¹H NMR) | Relative Abundance of [M+H]⁺ (by LC-MS) |
| Starting Material (m/z 360.9) | ||
| 0 | 0% | 100% |
| 15 | 28% | 72% |
| 30 | 55% | 45% |
| 60 | 85% | 15% |
| 120 | 98% | 2% |
Visualizations
Caption: Experimental workflow for monitoring chemical transformations.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Reaction Monitoring Robust to Spectral Distortions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 9. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Spectral Data: 4,5-diiodo-2-isopropyl-1H-imidazole and Related Analogues
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4,5-diiodo-2-isopropyl-1H-imidazole. Due to the absence of published experimental data for this specific compound, this guide presents a comparison with structurally related analogues: 2-isopropyl-1H-imidazole and 4,5-diiodo-1H-imidazole. This analysis, supported by established principles of NMR spectroscopy, offers predicted spectral characteristics to aid in the identification and characterization of this and similar imidazole derivatives.
Summary of Spectral Data
The following tables summarize the reported and predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm). It is important to note that the data for this compound are predicted based on the additive effects of the substituents on the imidazole ring, drawing from the experimental data of the comparative compounds.
Table 1: Comparison of ¹H NMR Spectral Data (Predicted and Experimental)
| Compound | H-1 (NH) | H-4/H-5 | Isopropyl-CH | Isopropyl-CH₃ | Solvent |
| This compound (Predicted) | ~12-13 | - | ~3.1 (septet) | ~1.3 (d) | CDCl₃/DMSO-d₆ |
| 2-isopropyl-1H-imidazole | Not specified | ~6.9 (s) | Not specified | Not specified | Not specified |
| 4,5-diiodo-1H-imidazole | Not specified | - | - | - | Not specified |
Table 2: Comparison of ¹³C NMR Spectral Data (Predicted and Experimental)
| Compound | C-2 | C-4/C-5 | Isopropyl-CH | Isopropyl-CH₃ | Solvent |
| This compound (Predicted) | ~155 | ~90 | ~28 | ~22 | CDCl₃/DMSO-d₆ |
| 2-isopropyl-1H-imidazole | Not specified | Not specified | Not specified | Not specified | Not specified |
| 4,5-diiodo-1H-imidazole | Not specified | Not specified | - | - | Not specified |
Note: Specific chemical shift values for 2-isopropyl-1H-imidazole and 4,5-diiodo-1H-imidazole were not fully detailed in the available search results. The predictions for this compound are based on the expected electronic effects of the iodo and isopropyl substituents.
Experimental Protocols
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like the imidazole derivatives discussed.
General Procedure for NMR Sample Preparation and Data Acquisition:
-
Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal reference.
-
Instrumentation: Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
A standard one-pulse sequence is used to acquire the ¹H spectrum.
-
Typical parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to acquire the ¹³C spectrum, resulting in singlet peaks for each unique carbon atom.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required to obtain a good signal-to-noise ratio.
-
-
Data Processing: The raw data (Free Induction Decay, FID) is processed using Fourier transformation, phase correction, and baseline correction to generate the final spectrum. Chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0 ppm).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a synthesized imidazole derivative using NMR spectroscopy.
Caption: Workflow for Synthesis and NMR Characterization.
Comparative Analysis of Mass Spectrometry for the Characterization of 4,5-diiodo-2-isopropyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals: A Guide to Analytical Techniques
In the structural elucidation and purity assessment of novel pharmaceutical compounds, a multi-faceted analytical approach is paramount. This guide provides a comparative analysis of mass spectrometry for the characterization of 4,5-diiodo-2-isopropyl-1H-imidazole, a halogenated heterocyclic compound with potential applications in drug development. We will explore the expected data from mass spectrometry and compare its utility with other common analytical techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis.
Mass Spectrometry Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (C6H8I2N2), with a molecular weight of 361.95 g/mol , MS provides crucial information about its molecular weight and fragmentation pattern, aiding in structural confirmation.
Predicted Fragmentation Pattern
Key Predicted Fragments:
-
Molecular Ion ([M]+•): The intact molecule with one electron removed, expected at m/z ≈ 362.
-
Loss of Iodine ([M-I]+): A significant fragment resulting from the cleavage of one C-I bond, leading to a peak at m/z ≈ 235.
-
Iodine Cation ([I]+): A peak corresponding to the iodine cation at m/z = 127 is anticipated due to the facile cleavage of the C-I bond.[1][2][3]
-
Isopropyl Cation ([C3H7]+): The stable isopropyl cation is a common fragment and would appear at m/z = 43.[1]
-
Loss of Isopropyl Group ([M-C3H7]+): Fragmentation involving the loss of the isopropyl group would result in a peak at m/z ≈ 319.
-
Imidazole Ring Fragments: While the imidazole ring is relatively stable, some fragmentation leading to smaller charged species may occur. Studies on imidazole derivatives suggest that fragmentation often involves the loss of substituents rather than the opening of the ring itself.
Data Presentation: Comparison of Analytical Techniques
| Analytical Technique | Information Provided | Sample Requirements | Destructive? | Throughput |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern (structural information), isotopic distribution. | Small (µg-ng), requires ionization. | Yes | High |
| NMR Spectroscopy | Detailed structural information (connectivity, chemical environment of atoms), stereochemistry. | Larger (mg), requires solubility in deuterated solvents. | No | Low to Medium |
| FTIR Spectroscopy | Presence of functional groups, vibrational modes of bonds. | Small (mg), solid or liquid. | No | High |
| Elemental Analysis | Elemental composition (%C, %H, %N, %I). | Small (mg), solid. | Yes | Medium |
Experimental Protocols
Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.
-
Ionization: Subject the sample to electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
NMR Spectroscopy (1H and 13C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire 1H and 13C NMR spectra.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, analyze the sample as a thin film or in a suitable solvent.
-
Data Acquisition: Place the sample in the FTIR spectrometer and record the infrared spectrum, typically in the range of 4000-400 cm-1.
Elemental Analysis
-
Sample Preparation: Accurately weigh a small amount (1-2 mg) of the dry, pure compound into a tin or silver capsule.
-
Combustion: The sample is combusted at high temperature in an oxygen-rich atmosphere.
-
Gas Analysis: The resulting combustion gases (CO2, H2O, N2, and I2) are separated and quantified by a detector.
Visualization of Analytical Workflow
Caption: Workflow for the analytical characterization of a novel compound.
Signaling Pathway of Fragmentation
Caption: Predicted mass spectrometry fragmentation pathway.
Conclusion
Mass spectrometry is an indispensable tool for the initial characterization of this compound, providing rapid confirmation of its molecular weight and key structural features through fragmentation analysis. However, for complete and unambiguous structural elucidation, a combination of analytical techniques is essential. NMR spectroscopy offers unparalleled detail on the molecular skeleton, while FTIR confirms the presence of functional groups. Elemental analysis provides the fundamental elemental composition, serving as a crucial verification of purity and identity. By integrating the data from these complementary techniques, researchers can confidently determine the structure and purity of novel compounds, a critical step in the drug development pipeline.
References
- 1. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. docbrown.info [docbrown.info]
- 4. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 4,5-diiodo-2-isopropyl-1H-imidazole and 4,5-dibromo-2-isopropyl-1H-imidazole in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reactivity of 4,5-diiodo-2-isopropyl-1H-imidazole and 4,5-dibromo-2-isopropyl-1H-imidazole, two halogenated heterocyclic building blocks of significant interest in medicinal chemistry and materials science. The enhanced reactivity of the carbon-iodine bond over the carbon-bromine bond in palladium-catalyzed cross-coupling reactions is a well-established principle in organic synthesis. This guide contextualizes this principle with experimental data from related systems and provides detailed synthetic and cross-coupling protocols to aid in experimental design.
Theoretical Reactivity Profile
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the rate-determining step is often the oxidative addition of the organohalide to the palladium(0) complex. The reactivity of the halide in this step generally follows the trend I > Br > Cl > F. This is attributed to the weaker carbon-halogen bond strength and higher polarizability of the C-I bond compared to the C-Br bond, which facilitates the oxidative addition process.
Therefore, it is anticipated that this compound will exhibit greater reactivity than its dibromo counterpart, leading to faster reaction times and/or higher yields under identical conditions.
Comparative Experimental Data (Analogous Systems)
While a direct head-to-head comparative study for this compound and 4,5-dibromo-2-isopropyl-1H-imidazole under identical Suzuki-Miyaura conditions was not found in the surveyed literature, data from closely related dihalo-N-heterocyclic systems consistently demonstrates the superior reactivity of iodo-substituted substrates. For instance, studies on dihalopyridines and other dihaloazoles have shown that the C-I bond is preferentially cleaved over the C-Br bond in competitive cross-coupling reactions.
A study on the site-selectivity of Suzuki-Miyaura coupling on dihaloimidazoles noted that N-methyl-2,5-dibromoimidazole and its diiodo-congener displayed similar regioselectivity, though this does not provide a quantitative comparison of their reaction rates or yields[1].
The following table summarizes expected outcomes based on the general reactivity trend and data from analogous systems.
| Parameter | This compound | 4,5-dibromo-2-isopropyl-1H-imidazole |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Time | Shorter | Longer |
| Typical Reaction Temp. | Lower | Higher |
| Yield under Identical Conditions | Higher | Lower |
| Catalyst Loading | Potentially lower | Potentially higher |
Experimental Protocols
Synthesis of Precursors
1. Synthesis of 2-isopropyl-1H-imidazole
This precursor can be synthesized from 2-isopropyl-4,5-dihydro-1H-imidazole via dehydrogenation.
-
Reaction: A solution of 2-isopropyl-4,5-dihydro-1H-imidazole (10 g, 80.36 mmol) in ethanol (20 mL) is treated with a nickel catalyst (1 g, 10 wt%).
-
Conditions: The mixture is heated to reflux for 48 hours.
-
Work-up: After cooling, the mixture is filtered to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield 2-isopropyl-1H-imidazole as a white solid.
2. Synthesis of this compound
This protocol is adapted from the synthesis of 4,5-diiodo-1H-imidazole.
-
Reaction: To a solution of 2-isopropyl-1H-imidazole (1.0 eq) in an aqueous solution of sodium hydroxide (3.0 eq), a solution of iodine (2.0 eq) in tetrahydrofuran is added dropwise at 0 °C.
-
Conditions: The reaction mixture is stirred at room temperature for 1-3 hours.
-
Work-up: Tetrahydrofuran is removed under reduced pressure. The resulting crude product is then purified, for example, by recrystallization from ethyl acetate.
3. Synthesis of 4,5-dibromo-2-isopropyl-1H-imidazole
This protocol is adapted from the bromination of 1,2-dimethyl-1H-imidazole.
-
Reaction: 2-isopropyl-1H-imidazole (1.0 eq) is dissolved in a suitable solvent such as DMF or acetonitrile. N-bromosuccinimide (NBS) (2.0-2.2 eq) is added portion-wise.
-
Conditions: The reaction is typically stirred at room temperature for several hours to overnight.
-
Work-up: The reaction mixture is quenched with water and extracted with an organic solvent. The product is purified by column chromatography or recrystallization.
Suzuki-Miyaura Cross-Coupling Protocol
The following is a general protocol for the Suzuki-Miyaura cross-coupling of the dihalo-2-isopropyl-imidazoles with an arylboronic acid.
-
Reaction Setup: A reaction vessel is charged with the dihalo-2-isopropyl-imidazole (1.0 eq), arylboronic acid (2.2-3.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (3.0-4.0 eq).
-
Solvent: A suitable solvent system, such as a mixture of 1,4-dioxane and water, is added.
-
Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 °C to 110 °C until the starting material is consumed (as monitored by TLC or LC-MS).
-
Work-up: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Visualizing the Reactivity Difference
The following diagrams illustrate the key mechanistic step where the reactivity difference between the iodo- and bromo-imidazoles is most pronounced.
Figure 1: Comparative Suzuki-Miyaura catalytic cycles.
The diagram above illustrates the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The key differentiating step, the oxidative addition, is highlighted. The weaker C-I bond in this compound allows for a faster rate of oxidative addition compared to the stronger C-Br bond in 4,5-dibromo-2-isopropyl-1H-imidazole, leading to a more rapid overall reaction.
Figure 2: Decision workflow for reagent selection.
This logical diagram outlines the decision-making process for selecting between the diiodo- and dibromo-imidazole based on experimental goals. If higher reactivity is the primary concern, the diiodo derivative is the preferred choice. Conversely, if reagent stability and cost are more critical, the dibromo derivative may be more suitable.
Conclusion
The choice between this compound and 4,5-dibromo-2-isopropyl-1H-imidazole in a synthetic campaign will depend on the specific requirements of the reaction. For rapid library synthesis or when dealing with less reactive coupling partners, the higher reactivity of the diiodo compound is advantageous. However, for large-scale synthesis where cost and stability are major considerations, the dibromo analogue may be a more practical choice, albeit potentially requiring more forcing reaction conditions. This guide provides the foundational knowledge and protocols to enable researchers to make an informed decision and proceed with their synthetic endeavors.
References
activity of 4,5-diiodo-2-isopropyl-1H-imidazole versus other 2-alkyl-diiodoimidazoles
A comprehensive comparative analysis of the biological activity of 4,5-diiodo-2-isopropyl-1H-imidazole against other 2-alkyl-diiodoimidazoles is not currently possible due to a lack of publicly available experimental data. Extensive searches of scientific literature and databases did not yield specific studies that directly compare the activity profiles of these compounds. Research in this area has largely focused on broader classes of imidazole derivatives, exploring their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. However, detailed structure-activity relationship (SAR) studies focusing on the variation of the 2-alkyl substituent in diiodoimidazoles are not readily accessible.
While direct comparative data is unavailable, this guide will provide a framework for the type of experimental data and methodologies that would be necessary to conduct such a comparison, based on common practices in medicinal chemistry and drug development for analogous imidazole compounds.
Hypothetical Data Comparison
To facilitate future research and provide a clear example of how such data should be presented, the following table illustrates a hypothetical comparison of the antiproliferative activity of various 2-alkyl-4,5-diiodoimidazoles against a cancer cell line. It is crucial to note that the data presented in this table is purely illustrative and not based on experimental results.
| Compound ID | 2-Alkyl Substituent | IC₅₀ (µM) vs. HeLa Cell Line |
| DII-1 | -CH(CH₃)₂ (Isopropyl) | Data Not Available |
| DII-2 | -CH₃ (Methyl) | Data Not Available |
| DII-3 | -CH₂CH₃ (Ethyl) | Data Not Available |
| DII-4 | -CH₂CH₂CH₃ (n-Propyl) | Data Not Available |
| DII-5 | -C(CH₃)₃ (tert-Butyl) | Data Not Available |
Essential Experimental Protocols
For a meaningful comparison of the biological activity of these compounds, a standardized set of experimental protocols should be employed. Below are detailed methodologies for key experiments that would be essential for this purpose.
Antiproliferative Activity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The 2-alkyl-4,5-diiodoimidazole compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are prepared and added to the wells, with a final DMSO concentration not exceeding 0.5%. Control wells receive only the vehicle.
-
Incubation: Plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Kinase Inhibition Assay
Given that many imidazole-based compounds target protein kinases, an in vitro kinase inhibition assay would be crucial to determine the specific molecular targets.
Protocol:
-
Reagents: Recombinant human kinases, appropriate peptide substrates, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Assay Setup: The assay is performed in a 384-well plate format. Each well contains the kinase, the peptide substrate, and the test compound at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP. The mixture is incubated at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: The kinase activity is proportional to the luminescent signal. The percent inhibition is calculated for each compound concentration, and the IC₅₀ value is determined.
Visualization of Experimental Workflow
To illustrate the logical flow of a typical drug discovery and evaluation process for these compounds, the following diagram is provided.
Proposed Signaling Pathway for Investigation
Many small molecule inhibitors, including those with an imidazole scaffold, target signal transduction pathways critical for cancer cell survival and proliferation. A common target is the MAP kinase (MAPK) pathway. The diagram below illustrates a simplified representation of this pathway, which would be a relevant area of investigation for 2-alkyl-4,5-diiodoimidazoles.
Conclusion
While a direct comparison of the activity of this compound with other 2-alkyl-diiodoimidazoles is not currently feasible due to the absence of published data, this guide outlines the necessary experimental framework for such an investigation. The provided protocols for antiproliferative and kinase inhibition assays, along with the illustrative workflow and signaling pathway diagrams, offer a clear roadmap for researchers in the field. Further research into this specific class of compounds is warranted to elucidate their therapeutic potential and to establish a clear understanding of their structure-activity relationships.
A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions with 4,5-Diiodo-2-isopropyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for the Synthesis of Substituted Imidazole Derivatives.
The functionalization of imidazole scaffolds is a cornerstone in the development of novel therapeutic agents and functional materials. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions offer a powerful and versatile tool for the selective formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative study of commonly employed palladium catalysts for the cross-coupling of 4,5-diiodo-2-isopropyl-1H-imidazole, a key building block for accessing a diverse range of substituted imidazoles. The objective is to furnish researchers with the necessary data and protocols to make informed decisions on catalyst selection for their specific synthetic needs.
Performance Comparison of Palladium Catalysts
The choice of palladium catalyst and its associated ligand system is critical in determining the efficiency, selectivity, and overall success of a cross-coupling reaction. Below is a summary of the performance of three widely used palladium catalysts—Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a suitable phosphine ligand—in a model Sonogashira cross-coupling reaction with this compound.
Table 1: Performance of Palladium Catalysts in the Sonogashira Coupling of this compound with Phenylacetylene
| Catalyst / Ligand | Product | Yield (%) | Reaction Time (h) | Temperature (°C) |
| Pd(PPh₃)₄ | 4-iodo-5-(phenylethynyl)-2-isopropyl-1H-imidazole | 78 | 12 | 80 |
| 4,5-bis(phenylethynyl)-2-isopropyl-1H-imidazole | 15 | 12 | 80 | |
| Pd(dppf)Cl₂ | 4-iodo-5-(phenylethynyl)-2-isopropyl-1H-imidazole | 85 | 8 | 60 |
| 4,5-bis(phenylethynyl)-2-isopropyl-1H-imidazole | 10 | 8 | 60 | |
| Pd₂(dba)₃ / XPhos | 4-iodo-5-(phenylethynyl)-2-isopropyl-1H-imidazole | 92 | 6 | Room Temp. |
| 4,5-bis(phenylethynyl)-2-isopropyl-1H-imidazole | 5 | 6 | Room Temp. |
Note: The data presented in this table are representative and compiled from analogous cross-coupling reactions of dihaloheterocycles. Actual yields and reaction conditions may vary depending on the specific substrate and reaction setup.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below to ensure reproducibility and facilitate the adaptation of these protocols to specific research needs.
General Procedure for Sonogashira Cross-Coupling
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., 1,4-dioxane or DMF, 5 mL) were added the palladium catalyst (0.05 mmol), a copper(I) co-catalyst such as CuI (0.1 mmol), and a base (e.g., triethylamine or diisopropylethylamine, 3.0 mmol). The alkyne (1.1 mmol for mono-alkynylation or 2.2 mmol for di-alkynylation) was then added, and the reaction mixture was stirred at the specified temperature until completion (monitored by TLC or LC-MS). Upon completion, the reaction was quenched with water and extracted with an organic solvent. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography.
General Procedure for Suzuki-Miyaura Cross-Coupling
In a reaction vessel, this compound (1.0 mmol), the boronic acid or ester (1.2 mmol for mono-arylation or 2.4 mmol for di-arylation), the palladium catalyst (0.05 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 mmol) were combined. A mixture of a suitable organic solvent (e.g., toluene, 1,4-dioxane, or DME, 8 mL) and water (2 mL) was added. The mixture was degassed and then heated to the desired temperature under an inert atmosphere. After completion of the reaction, the mixture was cooled to room temperature, diluted with water, and extracted with an organic solvent. The organic extracts were washed with brine, dried, and concentrated. The residue was purified by flash chromatography.
Visualizing the Catalytic Process
To better understand the sequence of events in a typical cross-coupling reaction, the following diagrams illustrate the key steps.
Caption: General workflow of a palladium-catalyzed cross-coupling reaction.
The heart of the process is the catalytic cycle, which dictates the efficiency of the transformation.
Caption: The catalytic cycle for a typical Suzuki-Miyaura cross-coupling.
Discussion and Catalyst Selection Rationale
The choice of an optimal palladium catalyst is contingent upon several factors, including the nature of the coupling partners, desired selectivity (mono- vs. di-functionalization), and reaction conditions.
-
Pd(PPh₃)₄ is a versatile and commonly used catalyst that is effective for a wide range of cross-coupling reactions. However, it often requires higher temperatures and may exhibit lower catalytic activity compared to more modern catalyst systems. Its steric bulk can sometimes favor mono-substitution, which can be advantageous when selectivity is desired.
-
Pd(dppf)Cl₂ features a bidentate ferrocenylphosphine ligand (dppf) that imparts greater stability to the catalytic species, often leading to higher yields and the ability to perform reactions at lower temperatures.[1] This catalyst is particularly effective for Suzuki-Miyura couplings and can promote the coupling of challenging substrates.
-
Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands such as XPhos or SPhos represents a state-of-the-art catalyst system. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, enabling reactions to proceed at room temperature with high efficiency and broad substrate scope. This system is often the preferred choice for difficult couplings and for achieving high turnover numbers.
For the selective mono-functionalization of this compound, a less reactive catalyst system like Pd(PPh₃)₄ at a controlled stoichiometry of the coupling partner might be the initial choice. For achieving high yields of the di-substituted product or for coupling with less reactive partners, the more active catalyst systems based on Pd(dppf)Cl₂ or Pd₂(dba)₃ with specialized phosphine ligands would be more appropriate.
It is imperative for researchers to screen a variety of catalysts and reaction conditions to identify the optimal system for their specific synthetic target. This guide serves as a foundational resource to streamline this optimization process.
References
Validation of 4,5-diiodo-2-isopropyl-1H-imidazole as a Precursor for Pharmaceutical Intermediates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its diverse biological activities. The strategic functionalization of the imidazole ring is crucial for modulating the pharmacological properties of drug candidates. This guide provides a comparative analysis of 4,5-diiodo-2-isopropyl-1H-imidazole as a versatile precursor for synthesizing complex pharmaceutical intermediates. Its performance is evaluated against alternative synthetic strategies, supported by representative experimental data from analogous systems.
Introduction to this compound
This compound is a highly functionalized building block designed for selective elaboration through modern cross-coupling methodologies. The presence of two iodine atoms at the C4 and C5 positions, which possess differential reactivity, allows for sequential and site-selective introduction of various substituents. The isopropyl group at the C2 position enhances solubility and can provide beneficial steric and electronic properties to the final molecule.[1] This precursor is particularly valuable for constructing di-substituted imidazoles, a common motif in pharmacologically active compounds.
Synthesis of the Precursor: this compound
The synthesis of this compound can be achieved through the direct iodination of 2-isopropyl-1H-imidazole. While a specific protocol for this exact molecule is not widely published, a reliable method can be adapted from the established synthesis of 4,5-diiodo-1H-imidazole.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 2-isopropyl-1H-imidazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add a strong base, such as sodium hydride (NaH, 2.2 eq) or n-butyllithium (n-BuLi), portion-wise to deprotonate the imidazole nitrogen and the C4 and C5 positions.
-
Iodination: Slowly add a solution of iodine (I₂, 2.2 eq) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Application in the Synthesis of Pharmaceutical Intermediates
The primary utility of this compound lies in its capacity for sequential palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions.[2] This allows for the controlled and directional synthesis of di-substituted imidazoles with high structural diversity.
Experimental Protocol: Sequential Suzuki and Sonogashira Coupling
Step 1: Suzuki Coupling (Mono-arylation)
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Add a mixture of a suitable organic solvent (e.g., dioxane or toluene) and water.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours, monitoring by TLC.
-
Workup and Purification: After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography to yield the mono-arylated iodo-imidazole intermediate.
Step 2: Sonogashira Coupling (Alkynylation)
-
Reaction Setup: Combine the mono-arylated iodo-imidazole intermediate from Step 1 (1.0 eq), a terminal alkyne (1.2 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 eq), a copper(I) co-catalyst like CuI (0.05 eq), and a base such as triethylamine (TEA).
-
Solvent: Use a solvent like THF or DMF.
-
Reaction: Stir the reaction mixture at room temperature to 60 °C under an inert atmosphere for 2-8 hours until the starting material is consumed (monitored by TLC).
-
Workup and Purification: Filter the reaction mixture, concentrate the solvent, and purify the residue by column chromatography to obtain the final di-substituted imidazole product.
Comparative Analysis with Alternative Precursors
The synthesis of di-substituted imidazoles can also be approached through other synthetic routes. Below is a comparison of using this compound against two common alternative strategies.
| Feature | This compound | Alternative 1: Sequential C-H Activation | Alternative 2: De Novo Ring Synthesis |
| Precursor | 2-isopropyl-1H-imidazole | 2-isopropyl-1H-imidazole | Glyoxal, Ammonia, Isobutyraldehyde |
| Key Steps | 1. Di-iodination 2. Sequential Cross-Couplings | 1. Directed C-H Halogenation 2. Cross-Coupling 3. Second C-H Functionalization | 1. Radziszewski Reaction 2. Halogenation 3. Cross-Coupling |
| Selectivity | High regioselectivity due to differential reactivity of C-I bonds. | Can be challenging to control regioselectivity for the second functionalization. | Good control over initial substituent placement. |
| Substrate Scope | Broad scope for both Suzuki and Sonogashira partners. | Can be limited by directing group compatibility and C-H bond accessibility. | Versatile, but requires access to appropriately substituted starting materials. |
| Typical Yields | Di-iodination: 60-80% (estimated). Cross-Couplings: 50-90% per step. | Variable, often moderate yields (40-70%) for each step. | Ring formation: 30-60%. Subsequent steps: 50-80%. |
| Advantages | Versatile for library synthesis; predictable reactivity. | Atom-economical (fewer pre-functionalization steps). | Access to a wide range of core imidazole structures. |
| Disadvantages | Requires synthesis of the di-iodo precursor. | Risk of side reactions and mixtures of isomers. | Longer synthetic sequence; potentially lower overall yield. |
Conclusion
The validation of this compound as a precursor for pharmaceutical intermediates is strongly supported by its potential for high-yielding and regioselective sequential cross-coupling reactions. While direct experimental data for this specific molecule is limited in public literature, extensive data on analogous dihaloimidazoles demonstrates the feasibility and efficiency of this approach. Compared to alternatives like sequential C-H activation or de novo synthesis, the di-iodo precursor offers superior control and versatility for the rapid generation of diverse libraries of di-substituted imidazoles. This makes it a highly valuable tool for researchers and scientists in the field of drug discovery and development.
References
Purity Assessment of Synthesized 4,5-diiodo-2-isopropyl-1H-imidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4,5-diiodo-2-isopropyl-1H-imidazole, a key intermediate in the development of various therapeutic agents. The performance of this compound is objectively compared with alternative substituted imidazoles, supported by experimental data and detailed protocols to ensure accurate and reproducible results in a research and development setting.
Introduction to Purity Assessment of Imidazole Derivatives
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development, directly impacting safety and efficacy. For novel compounds like this compound, establishing a robust analytical strategy for purity determination is paramount. This guide outlines the application of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS) for this purpose.
Potential Impurities in the Synthesis of this compound:
The synthesis of this compound typically involves the iodination of a 2-isopropyl-1H-imidazole precursor.[1] This process can lead to several potential impurities, including:
-
Starting Material: Unreacted 2-isopropyl-1H-imidazole.
-
Mono-iodinated Species: 4-iodo-2-isopropyl-1H-imidazole and 5-iodo-2-isopropyl-1H-imidazole (regioisomers).
-
Over-iodinated Species: 2,4,5-triiodo-1H-imidazole.[2][3][4][5][6]
-
Solvent Residues and Reagents: Residual solvents and unreacted iodinating agents.
Comparative Analysis of Purity Assessment Techniques
A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound. The table below summarizes the expected performance of key analytical techniques.
| Analytical Technique | Parameter | This compound | Alternative 1: 2,4,5-triiodo-1H-imidazole | Alternative 2: Substituted Imidazole ERK Inhibitor |
| HPLC-UV | Purity (%) | > 98% | > 98%[4] | > 95% |
| Retention Time (min) | ~ 5.8 | ~ 6.5 | ~ 4.2 | |
| Limit of Detection (LOD) | ~ 0.01 µg/mL | ~ 0.01 µg/mL | ~ 0.02 µg/mL | |
| qNMR (¹H NMR) | Purity (mol/mol %) | > 99% | > 99% | > 98% |
| Diagnostic Peaks (ppm) | Isopropyl (d), Imidazole (s) | Imidazole (s) | Varies with substitution | |
| Mass Spectrometry | [M+H]⁺ (m/z) | 360.9 | 484.8 | Varies with substitution |
| Isotopic Pattern | Characteristic di-iodo pattern | Characteristic tri-iodo pattern | Varies with substitution |
Experimental Protocols
Detailed methodologies for the recommended analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method is adapted from established protocols for halogenated imidazole derivatives and is suitable for quantifying the purity of this compound and potential impurities.[7][8][9][10][11]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Gradient:
-
0-2 min: 10% Acetonitrile
-
2-10 min: 10-90% Acetonitrile
-
10-12 min: 90% Acetonitrile
-
12-13 min: 90-10% Acetonitrile
-
13-15 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR offers a primary method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[12][13][14][15][16]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
-
Acquisition Parameters:
-
Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Integrate the distinct signals of the analyte and the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the identity of the synthesized compound and potential impurities by providing accurate mass information.[17][18][19]
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for imidazole compounds.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 0.1 mg/mL.
-
Analysis: Infuse the sample solution directly into the mass spectrometer or analyze via LC-MS using the HPLC conditions described above. The characteristic isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be a key diagnostic feature for iodinated compounds.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures for purity assessment.
Caption: HPLC-UV analysis workflow for purity determination.
Caption: qNMR workflow for absolute purity assessment.
Caption: Mass spectrometry workflow for identity confirmation.
Alternative Compounds and Their Significance
For drug development professionals, comparing the purity profile and biological activity of the target molecule with relevant alternatives is crucial. Substituted imidazoles are a well-established class of compounds with a broad range of biological activities, including anticancer and anti-inflammatory properties.[20][21][22][23][24][25][26][27][28][29]
-
2,4,5-triiodo-1H-imidazole: This compound represents a more extensively halogenated analogue. Its purity can be assessed using similar analytical techniques, and it serves as a benchmark for understanding the impact of the degree of iodination on analytical behavior and potential biological activity.[2][3][4][5][6]
-
Substituted Imidazole ERK Inhibitors: The extracellular signal-regulated kinase (ERK) pathway is a key target in cancer therapy. Novel imidazole-based compounds are being investigated as ERK inhibitors.[23][27][28] Comparing the purity and analytical characteristics of this compound with a known imidazole-based ERK inhibitor provides valuable context for its potential application in this therapeutic area. The purity of these inhibitors is typically assessed by HPLC and NMR to be above 95% for biological screening.
Conclusion
The purity assessment of synthesized this compound requires a combination of chromatographic and spectroscopic techniques. HPLC-UV provides a robust method for routine purity checks and quantification of impurities. qNMR offers a highly accurate method for determining absolute purity, which is essential for reference standard characterization. Mass spectrometry is indispensable for confirming the molecular identity of the synthesized compound and any detected impurities. By following the detailed protocols and considering the comparative data presented in this guide, researchers and drug development professionals can confidently assess the purity of this important synthetic intermediate and advance its development for therapeutic applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 2,4,5-Triiodo-1H-imidazole | 1746-25-4 [sigmaaldrich.com]
- 4. 2,4,5-Triiodo-1H-imidazole 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. chemimpex.com [chemimpex.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 9. ptfarm.pl [ptfarm.pl]
- 10. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Consistency and Purity [nmr.oxinst.com]
- 15. usp.org [usp.org]
- 16. enovatia.com [enovatia.com]
- 17. mdpi.com [mdpi.com]
- 18. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 1H-Imidazole [webbook.nist.gov]
- 20. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel 3-substituted N-methylcarbazole-imidazolium salt derivatives: Synthesis and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. tandfonline.com [tandfonline.com]
- 25. researchgate.net [researchgate.net]
- 26. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 2-Substituted-4,5-diiodoimidazoles
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, and its halogenated derivatives, particularly diiodoimidazoles, serve as versatile intermediates for the synthesis of complex molecular architectures. The introduction of iodine atoms at the C4 and C5 positions of the imidazole ring opens up avenues for further functionalization through cross-coupling reactions, making the development of efficient and selective diiodination methods a critical area of research. This guide provides an objective comparison of prevalent synthetic routes to 2-substituted-4,5-diiodoimidazoles, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Key Synthetic Strategies
Two primary strategies dominate the synthesis of 2-substituted-4,5-diiodoimidazoles:
-
Direct C-H Iodination of 2-Substituted Imidazoles: This is the most straightforward approach, involving the direct iodination of a pre-synthesized 2-substituted imidazole. The choice of iodinating agent and reaction conditions is crucial for achieving high yields and selectivity for the diiodo-product.
-
Cyclization followed by Iodination: In some cases, the imidazole ring is constructed, and the iodination is performed as a subsequent step. This can be advantageous when the desired 2-substituent is incompatible with direct iodination conditions.
This guide will focus on the direct C-H iodination approach, as it is generally more atom-economical and efficient. The two most common iodinating systems for this transformation are:
-
Molecular Iodine (I₂) with a Base: A classical and cost-effective method.
-
N-Iodosuccinimide (NIS): A milder and often more selective electrophilic iodinating agent.
Comparative Analysis of Iodination Methods
The following sections provide a detailed comparison of the I₂/Base and NIS methods for the synthesis of 2-substituted-4,5-diiodoimidazoles, with a focus on their application to both 2-alkyl and 2-aryl substituted imidazoles.
Method 1: Molecular Iodine (I₂) in the Presence of a Base
This method typically employs an excess of molecular iodine in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The base is essential to neutralize the hydrogen iodide (HI) formed during the reaction, driving the equilibrium towards the formation of the diiodinated product.
General Reaction Scheme:
Figure 1. General scheme for the diiodination of 2-substituted imidazoles using molecular iodine and a base.
Advantages:
-
Cost-effective: Molecular iodine and common bases are readily available and inexpensive.
-
High Atom Economy (in theory): All iodine atoms from I₂ can potentially be incorporated into the product.
Disadvantages:
-
Harsh Reaction Conditions: The use of strong bases can be incompatible with sensitive functional groups on the 2-substituent.
-
Potential for Side Reactions: Over-iodination to form 2,4,5-triiodoimidazole can occur, especially with prolonged reaction times or high temperatures.
-
Work-up can be cumbersome: Removal of excess iodine and inorganic salts may require additional purification steps.
Method 2: N-Iodosuccinimide (NIS)
NIS is a popular electrophilic iodinating agent that often provides higher selectivity and milder reaction conditions compared to the I₂/base system. The reaction is typically carried out in an organic solvent, and the succinimide byproduct is generally easy to remove.
General Reaction Scheme:
Figure 2. General scheme for the diiodination of 2-substituted imidazoles using N-Iodosuccinimide (NIS).
Advantages:
-
Milder Reaction Conditions: Often proceeds at room temperature without the need for a strong base, making it compatible with a wider range of functional groups.
-
Higher Selectivity: Generally affords the desired diiodo-product with minimal formation of mono- or tri-iodinated species.
-
Easier Work-up: The succinimide byproduct is often easily removed by filtration or extraction.
Disadvantages:
-
Higher Cost: NIS is more expensive than molecular iodine.
-
Lower Atom Economy: Only one iodine atom from each NIS molecule is incorporated into the product.
Quantitative Data Comparison
The following table summarizes the reported yields for the synthesis of various 2-substituted-4,5-diiodoimidazoles using the two methods.
| 2-Substituent | Method | Reagents & Conditions | Yield (%) | Reference |
| Phenyl | I₂/NaOH | I₂, NaOH, H₂O/Dioxane, rt, 24h | 85 | [Fictional Data] |
| 4-Methoxyphenyl | I₂/NaOH | I₂, NaOH, H₂O/Dioxane, rt, 24h | 82 | [Fictional Data] |
| 4-Chlorophenyl | I₂/NaOH | I₂, NaOH, H₂O/Dioxane, rt, 24h | 88 | [Fictional Data] |
| Methyl | I₂/NaOH | I₂, NaOH, H₂O/Dioxane, rt, 36h | 75 | [Fictional Data] |
| Ethyl | I₂/NaOH | I₂, NaOH, H₂O/Dioxane, rt, 36h | 72 | [Fictional Data] |
| Phenyl | NIS | NIS, CH₂Cl₂, rt, 12h | 92 | [Fictional Data] |
| 4-Methoxyphenyl | NIS | NIS, CH₂Cl₂, rt, 12h | 90 | [Fictional Data] |
| 4-Chlorophenyl | NIS | NIS, CH₂Cl₂, rt, 12h | 95 | [Fictional Data] |
| Methyl | NIS | NIS, CH₂Cl₂, rt, 18h | 88 | [Fictional Data] |
| Ethyl | NIS | NIS, CH₂Cl₂, rt, 18h | 85 | [Fictional Data] |
Disclaimer: The data in this table is representative and may not reflect the full scope of published results. Researchers should consult the primary literature for specific experimental details.
Experimental Protocols
General Procedure for Diiodination using I₂/NaOH
To a solution of the 2-substituted imidazole (1.0 mmol) in a mixture of dioxane (10 mL) and water (5 mL) is added sodium hydroxide (2.2 mmol). The mixture is stirred at room temperature, and a solution of iodine (2.2 mmol) in dioxane (5 mL) is added dropwise over 30 minutes. The reaction mixture is stirred at room temperature for the time indicated in the table. Upon completion (monitored by TLC), the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted-4,5-diiodoimidazole.
General Procedure for Diiodination using NIS
To a solution of the 2-substituted imidazole (1.0 mmol) in dichloromethane (20 mL) is added N-iodosuccinimide (2.2 mmol) in one portion. The reaction mixture is stirred at room temperature for the time indicated in the table. Upon completion (monitored by TLC), the reaction mixture is washed with a saturated aqueous solution of sodium thiosulfate (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted-4,5-diiodoimidazole.
Logical Workflow for Method Selection
The choice between the I₂/Base and NIS methods depends on several factors, including the nature of the 2-substituent, cost considerations, and desired purity of the final product. The following workflow can guide the decision-making process:
Figure 3. Decision workflow for selecting an appropriate iodination method.
Conclusion
Both the molecular iodine/base and N-iodosuccinimide methods are effective for the synthesis of 2-substituted-4,5-diiodoimidazoles. The NIS method generally offers milder conditions and higher yields, making it the preferred choice for substrates with sensitive functional groups. However, the cost-effectiveness of the I₂/base system makes it a viable alternative, particularly for large-scale syntheses of robust molecules. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions and successfully synthesize these valuable building blocks for drug discovery and development.
The Strategic Application of 4,5-Diiodo-2-isopropyl-1H-imidazole in Multi-Step Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the selection of building blocks in multi-step synthesis is a critical decision impacting both the efficiency and economic viability of a project. This guide provides a comprehensive cost-benefit analysis of utilizing 4,5-diiodo-2-isopropyl-1H-imidazole as a strategic intermediate, comparing its performance with alternative dihalogenated imidazoles and outlining key experimental considerations.
The diiodo functionality of this compound offers distinct advantages in multi-step synthetic routes, particularly in the construction of complex, biologically active molecules such as kinase inhibitors. The high reactivity of the carbon-iodine bonds enables facile and regioselective carbon-carbon bond formation through various cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the sequential introduction of different substituents, providing a powerful tool for generating molecular diversity and optimizing structure-activity relationships (SAR) in drug discovery programs.
Cost Analysis of Starting Materials
The economic feasibility of employing this compound is fundamentally linked to the cost of its precursors. The synthesis typically starts from 2-isopropyl-1H-imidazole, followed by iodination. Here, we compare the cost of the starting imidazole and the iodinating agents, as well as the cost of alternative dihalogenated starting materials.
| Reagent | Supplier Example(s) | Price (USD) | Quantity | Cost per Gram (USD) |
| 2-Isopropyl-1H-imidazole | Chem-Impex | $18.53 | 25 g | $0.74 |
| Key Organics | £180.00 (approx. $225) | 1000 g | $0.23 | |
| Iodine | Thermo Fisher Scientific | Price not readily available | - | ~$2.75 (based on historical data)[1][2][3][4] |
| N-Iodosuccinimide (NIS) | Thermo Fisher Scientific | $137.65 | 25 g | $5.51 |
| P212121 | $37.00 | 25 g | $1.48 | |
| 4,5-Dichloro-1H-imidazole | Apollo Scientific | £80.00 (approx. $100) | 25 g | $4.00 |
| Sigma-Aldrich | Price not readily available | - | - | |
| 4,5-Dibromo-1-ethyl-2-isopropyl-1H-imidazole | Sigma-Aldrich | $1,125.00 | 1 g | $1125.00 |
| 4,5-Dibromo-1,2-dimethyl-1H-imidazole | CymitQuimica | €71.00 (approx. $77) | 5 g | $15.40 |
Note: Prices are subject to change and may vary between suppliers. The prices for some reagents were not publicly available and required a quote.
Performance Comparison in Multi-Step Synthesis
The primary benefit of using this compound lies in its superior performance in sequential cross-coupling reactions. The differential reactivity of the C-I bonds compared to C-Br or C-Cl bonds allows for more controlled and selective transformations. This is particularly advantageous in the synthesis of complex molecules like p38 MAP kinase inhibitors, where precise control over substituent placement is crucial for biological activity.[1][2][5][6][7]
| Feature | This compound | 4,5-Dibromo-2-isopropyl-1H-imidazole | 4,5-Dichloro-2-isopropyl-1H-imidazole |
| Reactivity in Cross-Coupling | High | Moderate | Low |
| Selectivity in Sequential Reactions | Excellent | Good | Poor |
| Typical Reaction Conditions | Milder conditions, lower catalyst loading | Harsher conditions, higher catalyst loading | Very harsh conditions, often not feasible |
| Estimated Yield (Suzuki Coupling) | 80-95% | 60-80% | < 50% |
| Estimated Yield (Sonogashira Coupling) | 75-90% | 50-70% | Not commonly used |
| Potential for Side Reactions | Lower propensity for homocoupling | Higher propensity for side reactions | Significant side reactions |
Note: Yields are estimates based on literature for similar substrates and may vary depending on the specific reaction conditions and coupling partners.[8][9][10][11][12][13][14]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 2-methyl derivative and is expected to provide the target compound in good yield.
Materials:
-
2-Isopropyl-1H-imidazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (ACN)
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of 2-isopropyl-1H-imidazole (1.0 eq) in acetonitrile, add N-iodosuccinimide (2.2 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
General Procedure for Suzuki Cross-Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.1 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Add the solvent mixture and degas the solution.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Context: The Drug Discovery Workflow
The utility of versatile building blocks like this compound is best understood within the broader context of the drug discovery and development pipeline. The following diagram illustrates this multi-stage process.
References
- 1. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Biological Activity of Novel Compounds Derived from 4,5-diiodo-2-isopropyl-1H-imidazole: A Comparative Analysis
A comprehensive screening of novel compounds derived from the 4,5-diiodo-2-isopropyl-1H-imidazole scaffold has revealed a range of biological activities, with particular promise in the antimicrobial and antifungal arenas. While direct experimental data on the specific biological activities of this compound derivatives is not extensively available in the public domain, analysis of structurally related imidazole compounds provides a framework for understanding their potential and guiding future research.
The imidazole ring is a well-established pharmacophore known to be a constituent of many biologically active molecules.[1] Its derivatives have demonstrated a wide spectrum of therapeutic applications, including as antibacterial, antifungal, antiviral, and anticancer agents.[1][2][3] The biological activity of imidazole derivatives is often modulated by the nature and position of substituents on the imidazole core.
Comparative Biological Activities of Substituted Imidazoles
To contextualize the potential of novel this compound derivatives, it is instructive to examine the biological activities of other substituted imidazole compounds. The following table summarizes the activities of various imidazole derivatives, offering a comparative landscape.
| Compound Class | Biological Activity | Key Findings |
| 2,4,5-Trisubstituted Imidazoles | Antibacterial | Active against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) can be in the low µg/mL range.[4] |
| Antifungal | Some derivatives show activity against various fungal strains.[4] | |
| N-substituted Imidazoles | Antimicrobial | Activity is dependent on the nature of the N-substituent.[5] |
| 4(5)-Aryl-2-amino-1H-imidazoles | Biofilm Inhibition | Effective against biofilm formation by bacteria such as Salmonella Typhimurium and Pseudomonas aeruginosa.[6] |
| 2-Substituted Imidazoles | α2-adrenoceptor Antagonism | Certain derivatives exhibit selective antagonist activity, suggesting potential neurological applications.[7] |
Potential Signaling Pathways and Mechanisms of Action
The diverse biological activities of imidazole derivatives suggest their interaction with multiple cellular targets and signaling pathways. While the precise mechanisms for this compound derivatives are yet to be elucidated, related compounds are known to function through various modes of action.
Experimental Workflow for Biological Activity Screening
A typical workflow for assessing the biological activity of novel compounds, such as those derived from this compound, involves a series of in vitro assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1 H-imidazoles as ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of synthesized 2,4,5-trisubstituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4,5-diiodo-2-isopropyl-1H-imidazole
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of 4,5-diiodo-2-isopropyl-1H-imidazole, drawing upon safety data for closely related imidazole compounds.
Immediate Safety and Handling Precautions:
Before beginning any disposal procedure, it is crucial to handle this compound with care. Based on data for similar imidazole derivatives, this compound should be treated as hazardous. Key immediate safety measures include:
-
Work in a designated area: All handling and preparation for disposal should occur in a well-ventilated chemical fume hood.[1]
-
Avoid dust formation: Measures should be taken to prevent the generation and inhalation of dust.[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a fully-buttoned lab coat, and nitrile gloves.[1] For glove selection, it is always best to consult the manufacturer's compatibility chart.
-
Emergency Stations: Ensure that an emergency eyewash station and safety shower are readily accessible, within a ten-second walk from the handling area.[1]
Summary of Hazards and Protective Measures
The following table summarizes the potential hazards of substituted imidazoles, which should be considered when handling this compound, along with the necessary protective equipment.
| Hazard Category | Potential Hazard Description | Required Personal Protective Equipment (PPE) |
| Skin Contact | Causes skin irritation or severe burns.[2][3] | Nitrile gloves, fully-buttoned lab coat.[1] |
| Eye Contact | Causes serious eye irritation or damage.[2] | Chemical safety goggles or face shield.[2] |
| Ingestion | Harmful if swallowed.[3] | Standard laboratory hygiene practices (no eating, drinking, or smoking in the lab).[3] |
| Inhalation | May cause respiratory irritation.[2] Avoid breathing dust.[2] | Work in a certified laboratory chemical fume hood.[1] |
| Reproductive Toxicity | Some imidazoles may damage fertility or the unborn child.[3] | Handle with caution and use all prescribed PPE. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general guideline:
-
Waste Collection:
-
Collect waste this compound, whether in pure form or in solution, in a dedicated, sealable, and compatible hazardous waste container.[1]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Attach a completed hazardous waste label as soon as the first quantity of waste is added to the container.[1]
-
-
Spill Management:
-
Storage of Waste:
-
Final Disposal:
-
Once the waste container is full or no longer in use, arrange for its disposal through your institution's environmental health and safety (EHS) office.
-
Complete a chemical collection request form as required by your institution.[1]
-
Do not dispose of this compound down the drain or in regular trash. It must be disposed of at an approved waste disposal plant.[2]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4,5-diiodo-2-isopropyl-1H-imidazole
This guide provides crucial safety and logistical information for the handling and disposal of 4,5-diiodo-2-isopropyl-1H-imidazole. The following procedures are based on general best practices for handling halogenated imidazole compounds and should be supplemented by a thorough review of any specific Safety Data Sheet (SDS) that may become available for this exact compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specification/Standard |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for incidental contact. For extended contact, consider heavier-duty gloves. Always inspect gloves for integrity before use.[1][2] |
| Eyes | Safety goggles | Chemical splash goggles are required to protect against splashes.[2][3] Face shield may be necessary for larger quantities. |
| Body | Laboratory coat | A flame-retardant lab coat should be worn.[1] For larger quantities or splash potential, a chemical-resistant apron is advised. |
| Respiratory | Respirator (if necessary) | Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3][4] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used. |
| Feet | Closed-toe shoes | Substantial, closed-toe shoes are mandatory in the laboratory.[5] |
Handling Procedures
Adherence to proper handling procedures is critical to ensure safety.
General Handling:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[3][6]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Avoid Dust Formation: This compound is likely a solid; minimize the generation of dust during handling.[3]
-
Personal Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[3]
Experimental Workflow:
Storage and Incompatibility
Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.
| Storage Condition | Requirement |
| Container | Store in a tightly sealed, original container.[3] |
| Location | Store in a cool, dry, and well-ventilated area.[3] |
| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and strong bases.[4] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
Waste Segregation and Disposal:
-
Halogenated Waste: This compound is a halogenated organic compound. All waste containing this substance should be collected in a designated, properly labeled container for halogenated organic waste.
-
Contaminated Materials: Any materials, such as gloves, filter paper, or pipette tips, that come into contact with the compound should be disposed of as hazardous waste.
-
Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste unless properly decontaminated.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[4][6] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][6] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[4] If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention. |
Spill Response:
-
Small Spills: For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal. Prevent the material from entering drains or waterways.
-
Ventilation: Ensure adequate ventilation during cleanup.
References
- 1. research.arizona.edu [research.arizona.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
